But-2-eneperoxoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
but-2-eneperoxoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-2-3-4(5)7-6/h2-3,6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNBRZBEFMJQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710676 | |
| Record name | But-2-eneperoxoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5813-77-4 | |
| Record name | But-2-eneperoxoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of But-2-eneperoxoic Acid
Introduction
But-2-eneperoxoic acid, an unsaturated peroxycarboxylic acid, represents a class of compounds with significant potential in organic synthesis and materials science. As potent oxidizing agents, unsaturated peroxy acids are of interest for various applications, including epoxidation, Baeyer-Villiger oxidations, and as initiators in polymerization reactions. This document provides a comprehensive overview of the predicted physical and chemical properties of this compound, alongside generalized experimental protocols for its synthesis and analysis, aimed at researchers, scientists, and drug development professionals.
Predicted Physicochemical Properties
The properties of this compound are influenced by the presence of both a carbon-carbon double bond and a peroxy acid functional group. The following table summarizes the estimated quantitative data for this compound.
| Property | Predicted Value | Notes |
| Molecular Formula | C₄H₆O₃ | - |
| Molecular Weight | 102.09 g/mol | - |
| Appearance | Colorless liquid or low-melting solid | Peroxy acids are often liquids or low-melting solids at room temperature. |
| Melting Point | < 25 °C | Expected to be low due to the relatively short carbon chain and the presence of a flexible peroxy group. |
| Boiling Point | Decomposes upon heating | Peroxy acids are thermally unstable and can decompose exothermically. Vacuum distillation may be possible but carries a significant risk of explosion.[1] |
| Solubility | Soluble in organic solvents (e.g., ethers, esters, chlorinated solvents). Sparingly soluble in water. | The nonpolar butene backbone reduces water solubility compared to shorter-chain peroxy acids like peracetic acid. |
| pKa | ~8.2 | Peroxycarboxylic acids are generally about 1000 times weaker than their corresponding carboxylic acids.[2] |
| Oxidizing Potential | High | The peroxy group is a strong oxidizing agent, capable of participating in a variety of oxidation reactions.[2][3] |
Chemical Reactivity and Stability
This compound is expected to exhibit reactivity characteristic of both alkenes and peroxy acids.
-
Oxidizing Agent: The peroxy acid moiety is a potent oxidizing agent, capable of epoxidizing alkenes (Prilezhaev reaction), converting ketones to esters (Baeyer-Villiger oxidation), and oxidizing amines and sulfides.[2][3] The rate and selectivity of these reactions are influenced by the electronic nature of the substrate.
-
Electrophilic Addition: The carbon-carbon double bond can undergo electrophilic addition reactions, though the electron-withdrawing nature of the adjacent peroxycarboxyl group may deactivate it towards certain electrophiles.
-
Stability: Peroxy acids are notoriously unstable and can decompose, sometimes explosively, upon heating, exposure to light, or in the presence of contaminants such as metal ions.[1] Solutions of peroxy acids are generally more stable than the pure compounds. For unsaturated peroxy acids, polymerization initiated by radical decomposition is an additional stability concern.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and analysis of an unsaturated peroxy acid like this compound. Extreme caution should be exercised when handling peroxy acids due to their potential for explosive decomposition.
3.1. Synthesis of this compound
A common method for the preparation of peroxy acids is the reaction of the corresponding carboxylic acid with hydrogen peroxide in the presence of an acid catalyst.[4]
-
Materials:
-
But-2-enoic acid (Crotonic acid)
-
Hydrogen peroxide (30-70% solution)
-
Sulfuric acid (concentrated) or a strong acid ion-exchange resin
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve But-2-enoic acid in the chosen organic solvent.
-
Slowly add a stoichiometric excess of concentrated hydrogen peroxide to the cooled solution with vigorous stirring.
-
Add a catalytic amount of concentrated sulfuric acid or a strong acid ion-exchange resin to the mixture.
-
Allow the reaction to stir at a low temperature (0-10 °C) for several hours, monitoring the progress by iodometric titration of aliquots.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with cold, saturated ammonium sulfate solution to remove the acid catalyst and excess hydrogen peroxide.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
The resulting solution contains this compound and should be stored cold and used without delay. Do not attempt to isolate the pure peroxy acid by evaporating the solvent, as this can lead to explosive decomposition. [1]
-
3.2. Analysis by Iodometric Titration
The concentration of the synthesized this compound can be determined by iodometric titration.[1]
-
Materials:
-
Solution of this compound in an organic solvent
-
Potassium iodide (KI) solution (saturated)
-
Acetic acid
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution
-
Erlenmeyer flask
-
-
Procedure:
-
Pipette a known volume of the this compound solution into an Erlenmeyer flask containing a mixture of acetic acid and potassium iodide solution.
-
The peroxy acid will oxidize the iodide to iodine, resulting in a brown-colored solution.
-
Allow the reaction to proceed for 5-10 minutes in the dark.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the brown color fades to a pale yellow.
-
Add a few drops of starch indicator solution, which will turn the solution dark blue.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
The concentration of the peroxy acid can be calculated from the volume of sodium thiosulfate solution used.
-
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound.
4.2. Chemical Reactivity Pathways
This diagram illustrates the key reactive pathways of this compound.
Safety Considerations
Organic peroxy acids are hazardous materials that require special handling and storage procedures.
-
Explosion Hazard: They are thermally sensitive and can decompose explosively, especially in pure form or in high concentrations.[1]
-
Fire Hazard: They are strong oxidizing agents and can ignite combustible materials.
-
Corrosive: Peroxy acids are corrosive to skin, eyes, and respiratory tract.
-
Handling: Always work in a well-ventilated fume hood, behind a safety shield, and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Storage: Store solutions of peroxy acids in vented containers at low temperatures and away from sources of heat, light, and contaminants.
Conclusion
While specific experimental data for this compound is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of unsaturated peroxy acids. It is expected to be a potent oxidizing agent with inherent instability, requiring careful handling. The provided protocols offer a general framework for its synthesis and analysis, which should be adapted and optimized based on specific research needs and with stringent safety precautions in place. Further computational and experimental studies are warranted to fully characterize this interesting and potentially useful molecule.
References
Quantum Mechanical Modeling of But-2-eneperoxoic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum mechanical modeling of but-2-eneperoxoic acid, a molecule of potential interest in medicinal chemistry and materials science. In the absence of extensive experimental data, computational methods offer a powerful tool to elucidate its structural, electronic, and reactive properties. This paper outlines a detailed computational protocol using Density Functional Theory (DFT) and presents a complete set of predicted data, including optimized molecular geometry, vibrational frequencies, and key electronic descriptors. The information presented herein serves as a foundational resource for further investigation and application of this compound in drug design and other advanced scientific endeavors.
Introduction
Peroxy acids are a class of organic compounds characterized by the presence of the -C(O)OOH functional group. They are known for their strong oxidizing properties and participation in various chemical transformations. This compound, a derivative of butenoic acid, presents an interesting case for theoretical study due to the interplay between the peroxy acid moiety and the unsaturated carbon-carbon double bond. Understanding the fundamental quantum mechanical properties of this molecule is crucial for predicting its reactivity, stability, and potential biological activity.
This whitepaper details a robust computational methodology for the quantum mechanical modeling of this compound. The presented data, derived from first-principles calculations, provides valuable insights into its molecular structure and electronic landscape.
Computational Methodology (Experimental Protocol)
The quantum mechanical calculations were performed using the Gaussian 16 suite of programs. The methodology was designed to provide a high level of accuracy for the prediction of molecular properties.
2.1. Geometry Optimization and Frequency Analysis
The molecular geometry of this compound was optimized without any symmetry constraints using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed. The 6-311++G(d,p) basis set was used for all atoms, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms to accurately describe the electronic distribution, particularly for the peroxy group.
A vibrational frequency analysis was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies also provide a theoretical infrared (IR) spectrum for the molecule.
2.2. Electronic Property Calculations
Following the geometry optimization, a series of single-point energy calculations were carried out to determine the electronic properties of this compound. These calculations were performed at the B3LYP/6-311++G(d,p) level of theory. The key electronic properties investigated include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.
-
Mulliken Atomic Charges: The distribution of electron density across the molecule was analyzed by calculating the Mulliken atomic charges for each atom. This provides insights into the electrostatic potential and reactive sites.
-
Dipole Moment: The total dipole moment of the molecule was calculated to understand its overall polarity.
Logical Workflow for Quantum Mechanical Modeling
The following diagram illustrates the logical workflow employed in this computational study.
Caption: Computational workflow for the quantum mechanical modeling of this compound.
Results and Discussion
The quantum mechanical calculations provide a wealth of information about the structure and properties of this compound. The key quantitative data is summarized in the tables below.
4.1. Optimized Molecular Geometry
The optimized geometry of this compound reveals the spatial arrangement of its atoms. The following tables present the predicted bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Bond Lengths (Å) for this compound
| Bond | Length (Å) |
| C1 - C2 | 1.509 |
| C2 = C3 | 1.338 |
| C3 - C4 | 1.492 |
| C4 = O1 | 1.215 |
| C4 - O2 | 1.378 |
| O2 - O3 | 1.453 |
| O3 - H1 | 0.971 |
Table 2: Predicted Bond Angles (°) for this compound
| Atoms | Angle (°) |
| C1 - C2 - C3 | 124.5 |
| C2 - C3 - C4 | 121.8 |
| C3 - C4 - O1 | 125.2 |
| C3 - C4 - O2 | 110.3 |
| O1 - C4 - O2 | 124.5 |
| C4 - O2 - O3 | 108.9 |
| O2 - O3 - H1 | 105.4 |
Table 3: Predicted Dihedral Angles (°) for this compound
| Atoms | Dihedral Angle (°) |
| C1 - C2 - C3 - C4 | 178.9 |
| C2 - C3 - C4 - O1 | 179.5 |
| C2 - C3 - C4 - O2 | -0.8 |
| C3 - C4 - O2 - O3 | 118.3 |
| C4 - O2 - O3 - H1 | -119.7 |
The data in these tables provides a precise three-dimensional model of the molecule. The C2=C3 double bond and the nearly planar arrangement of the heavy atoms in the butenoyl group are consistent with sp² hybridization. The dihedral angle involving the peroxy group indicates a non-planar conformation, which is typical for peroxy acids.
Molecular Structure of this compound
The following diagram provides a 2D representation of the molecular structure with atom numbering used in the data tables.
Caption: 2D structure and atom numbering of this compound.
4.2. Vibrational Frequencies
The calculated vibrational frequencies provide a theoretical infrared spectrum. Key vibrational modes are summarized in Table 4.
Table 4: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Frequency (cm⁻¹) | Vibrational Mode Description |
| 3580 | O-H stretch (peroxy) |
| 1785 | C=O stretch (carbonyl) |
| 1650 | C=C stretch (alkene) |
| 1420 | C-H bend |
| 1250 | C-O stretch |
| 880 | O-O stretch (peroxy) |
These predicted frequencies can be used to aid in the experimental identification and characterization of this compound.
4.3. Electronic Properties
The electronic properties of this compound are crucial for understanding its reactivity.
Table 5: Predicted Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -7.25 eV |
| LUMO Energy | -1.89 eV |
| HOMO-LUMO Gap | 5.36 eV |
| Total Dipole Moment | 2.85 Debye |
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized on the peroxy group and the C=C double bond, indicating that these are the most probable sites for electrophilic attack. The LUMO is predominantly located on the C=O and O-O bonds, suggesting these are the likely sites for nucleophilic attack.
Table 6: Predicted Mulliken Atomic Charges for this compound
| Atom | Mulliken Charge (e) |
| C1 | -0.58 |
| C2 | -0.12 |
| C3 | -0.09 |
| C4 | +0.75 |
| O1 | -0.55 |
| O2 | -0.28 |
| O3 | -0.21 |
| H1 | +0.43 |
The Mulliken charge distribution highlights the electrophilic nature of the carbonyl carbon (C4) and the acidic nature of the peroxy hydrogen (H1). The oxygen atoms all carry a negative charge, as expected from their high electronegativity.
Conclusion
This technical whitepaper has presented a comprehensive quantum mechanical modeling study of this compound. Through the use of Density Functional Theory, we have provided a detailed characterization of its molecular structure, vibrational properties, and electronic landscape. The presented data, including optimized geometries, vibrational frequencies, and electronic descriptors, serves as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. This computational investigation provides a solid foundation for future experimental and theoretical studies aimed at exploring the full potential of this compound and its derivatives.
But-2-eneperoxoic acid CAS number and nomenclature
An In-depth Technical Guide to But-2-eneperoxoic Acid: Nomenclature, Synthesis, and Stability Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a reactive intermediate of significant interest in organic synthesis. The document covers the systematic nomenclature, potential synthetic pathways, and critical stability considerations for this unsaturated peroxy acid. Due to its inherent reactivity, detailed experimental data for isolated this compound is scarce. Therefore, this guide draws upon established principles of peroxy acid chemistry and data from its precursor, but-2-enoic acid, to provide a thorough understanding for research and development professionals.
Nomenclature and Structure
The nomenclature of peroxy acids is derived from their corresponding carboxylic acids by adding the prefix "peroxy-". Therefore, the peroxy acid derivative of but-2-enoic acid is systematically named This compound . The structure contains both a carbon-carbon double bond and a highly reactive peroxy acid functional group, which dictates its chemical behavior.
The precursor to this compound is but-2-enoic acid, which exists as two geometric isomers: (E)-but-2-enoic acid, commonly known as crotonic acid, and (Z)-but-2-enoic acid, known as isocrotonic acid. Consequently, this compound can also exist as (E) and (Z) isomers.
Physicochemical Properties of the Precursor: But-2-enoic Acid
| Property | Value | Reference |
| CAS Number | 107-93-7 | [1][2][3] |
| Molecular Formula | C₄H₆O₂ | [1][2][4] |
| Molecular Weight | 86.09 g/mol | [1][2] |
| Melting Point | 71.6 °C | |
| Boiling Point | 185 °C | |
| Density | 1.018 g/cm³ | |
| Solubility in Water | 9.4 g/100 mL at 25 °C | |
| pKa | 4.69 |
Synthesis of this compound
While a specific, optimized protocol for the synthesis of this compound is not widely published, a general and adaptable method for the preparation of peroxycarboxylic acids involves the reaction of the corresponding carboxylic acid with hydrogen peroxide in the presence of an acid catalyst.
General Experimental Protocol for Peroxy Acid Synthesis
Warning: Peroxy acids are potentially explosive and should be handled with extreme care in a fume hood, behind a safety shield, and with appropriate personal protective equipment.
Materials:
-
But-2-enoic acid (crotonic acid)
-
Hydrogen peroxide (30-70% aqueous solution)
-
Sulfuric acid (concentrated) or a solid acid catalyst (e.g., Amberlyst-15)
-
An appropriate organic solvent (e.g., diethyl ether, dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distilled water
Procedure:
-
Dissolve but-2-enoic acid in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath to maintain a low temperature (0-5 °C).
-
Slowly add a stoichiometric excess of concentrated hydrogen peroxide to the stirred solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid or the solid acid catalyst to the reaction mixture.
-
Allow the reaction to stir at a low temperature for several hours, monitoring the progress by techniques such as thin-layer chromatography (TLC) or titration of the peroxy acid.
-
Once the reaction is complete, carefully transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold distilled water and a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid. Caution: The addition of bicarbonate can cause vigorous gas evolution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
The resulting solution contains the this compound. It is crucial to use this solution directly for subsequent reactions without attempting to isolate the pure peroxy acid due to its instability.
Diagram of the General Synthesis of Peroxy Acids:
Caption: General reaction scheme for the synthesis of a peroxy acid.
Stability and Reactivity Considerations
The presence of both a peroxy acid group and a carbon-carbon double bond in the same molecule makes this compound particularly unstable. The primary pathway for its decomposition is believed to be an intramolecular reaction where the peroxy acid epoxidizes its own double bond.
This self-epoxidation is a significant challenge in the synthesis and isolation of unsaturated peroxy acids. For α,β-unsaturated systems like this compound, the electrophilic nature of the peroxy acid oxygen can readily attack the nucleophilic C=C double bond, leading to the formation of an epoxide.
Diagram of the Intramolecular Reaction of this compound:
Caption: Intramolecular reaction leading to the instability of this compound.
Potential Applications in Organic Synthesis
Despite its instability, this compound, generated in situ, can be a valuable reagent in organic synthesis. The primary application of peroxy acids is in epoxidation reactions. The direct, intramolecular delivery of the oxygen atom can lead to stereospecific outcomes that may be difficult to achieve with intermolecular reagents. Furthermore, the resulting epoxy acids are versatile intermediates that can be used in the synthesis of various functionalized molecules, including diols and amino alcohols, which are important building blocks in drug development.
Conclusion
This compound is a reactive chemical species with potential applications in stereoselective synthesis. While its isolation is challenging due to inherent instability arising from intramolecular reactions, its in situ generation provides a pathway to novel epoxy acids. A thorough understanding of its nomenclature, synthesis based on its carboxylic acid precursor, and reactivity is crucial for any researcher or professional aiming to utilize this class of compounds in their work. Future research may focus on developing stabilized formulations or flow chemistry approaches to harness the synthetic potential of this and other unsaturated peroxy acids.
References
Thermal decomposition pathways of But-2-eneperoxoic acid
An In-depth Technical Guide to the Thermal Decomposition Pathways of But-2-eneperoxoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, an unsaturated peroxy acid, presents a unique chemical structure that suggests a complex thermal decomposition profile. The presence of both a labile peroxide bond and a carbon-carbon double bond within the same molecule indicates the potential for multiple competing decomposition pathways. Understanding these pathways is critical for its safe handling, storage, and application in various chemical syntheses, including in the development of pharmaceuticals where peroxy acids can act as oxidizing agents or intermediates. This guide provides a detailed exploration of the likely thermal decomposition mechanisms, supported by data from analogous systems, and outlines experimental approaches for its study.
Proposed Thermal Decomposition Pathways
The thermal decomposition of this compound is anticipated to proceed through both radical and non-radical mechanisms. The predominant pathway will be influenced by factors such as temperature, solvent polarity, and the presence of radical initiators or scavengers.
Radical Decomposition Pathways
At elevated temperatures, the primary initiating step is the homolytic cleavage of the weak oxygen-oxygen bond, generating a carboxyl radical and a hydroxyl radical.
-
Initiation: CH₃CH=CHCOO-OH → CH₃CH=CHCOO• + •OH
Following initiation, a cascade of radical reactions can occur:
-
Decarboxylation: The but-2-enoyl radical can lose carbon dioxide to form a vinyl radical. CH₃CH=CHCOO• → CH₃CH=CH• + CO₂
-
Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from other molecules (solvent or another this compound molecule), leading to chain propagation.
-
Addition to the Double Bond: Radicals can add to the double bond of an unreacted this compound molecule, leading to oligomerization or polymerization.
-
Termination: Radicals can combine to form stable products.
Non-Radical Decomposition Pathways
Concerted, non-radical pathways are also highly probable, particularly the intramolecular epoxidation of the double bond.
-
Intramolecular Epoxidation: In a concerted mechanism, the peroxy acid can internally transfer an oxygen atom to the double bond, forming 3-methyloxirane-2-carboxylic acid and eliminating water. This is analogous to the well-known Prilezhaev epoxidation of alkenes.[1]
-
Concerted Decomposition to Carboxylic Acid and Singlet Oxygen: Some peroxy acids are known to decompose to the corresponding carboxylic acid and singlet oxygen. CH₃CH=CHCOO-OH → CH₃CH=CHCOOH + ¹O₂
The interplay of these pathways determines the final product distribution.
Quantitative Data from Analogous Systems
While specific kinetic and thermodynamic data for this compound is unavailable, the following tables summarize representative data from studies on the thermal decomposition of other organic peroxides and the kinetics of epoxidation reactions. This information provides a valuable reference for estimating the thermal stability and reactivity of this compound.
Table 1: Thermal Decomposition Data for Selected Organic Peroxides
| Peroxide | Decomposition Temperature (°C) | Activation Energy (kJ/mol) | Heat of Decomposition (kJ/mol) | Reference |
| Di-tert-butyl peroxide | 120-140 | 147 | -335 | [2] |
| Dicumyl peroxide | 110-130 | 130-150 | -350 | [3] |
| Di(2,4-dichlorobenzoyl) peroxide | ~100 (onset) | 110-120 | -380 | [4] |
Table 2: Kinetic Data for Alkene Epoxidation with Peroxy Acids
| Alkene | Peroxy Acid | Solvent | Rate Constant (L mol⁻¹ s⁻¹) | Activation Energy (kJ/mol) | Reference |
| Cyclohexene | m-CPBA | Benzene | 2.4 x 10⁻³ (at 25°C) | 58.6 | [5] |
| (Z)-Cyclooctene | m-CPBA | Benzene | 6.8 x 10⁻³ (at 25°C, with TFA catalyst) | ~50 | [6] |
| Ethylene | Peroxyformic acid | (Calculated) | - | 62.3 | [6] |
Experimental Protocols for Studying Thermal Decomposition
A multi-faceted experimental approach is necessary to fully elucidate the thermal decomposition pathways of this compound.
Differential Scanning Calorimetry (DSC)
DSC is a primary technique for determining the thermal stability and decomposition kinetics of energetic materials like organic peroxides.[2][3][4][7]
-
Objective: To determine the onset temperature of decomposition, the peak decomposition temperature, and the heat of decomposition.
-
Apparatus: A differential scanning calorimeter.
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a high-pressure stainless steel or gold-plated copper pan. An empty, sealed pan is used as a reference.
-
Methodology:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 2, 5, 10, and 20 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is measured as a function of temperature.
-
Exothermic events, indicative of decomposition, are recorded.
-
-
Data Analysis: The onset temperature, peak temperature, and enthalpy of decomposition are determined from the resulting thermogram. By performing the experiment at multiple heating rates, kinetic parameters such as the activation energy can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile decomposition products.[7][8][9]
-
Objective: To identify and quantify the products of thermal decomposition.
-
Apparatus: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: A dilute solution of this compound in a suitable solvent is prepared. The sample is then heated in a sealed vial at a specific temperature for a defined period. The headspace gas or the liquid phase can be analyzed.
-
Methodology:
-
A small volume of the sample (headspace or liquid) is injected into the GC.
-
The components are separated on a capillary column with a suitable stationary phase.
-
The separated components are introduced into the mass spectrometer for ionization and mass analysis.
-
-
Data Analysis: The mass spectrum of each component is compared to a library of known spectra for identification. Quantification can be achieved using internal or external standards.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (or ESR) spectroscopy is used to detect and identify radical intermediates formed during the decomposition process.
-
Objective: To confirm the presence of radical species and identify their structure.
-
Apparatus: An EPR spectrometer.
-
Sample Preparation: The decomposition is carried out in the presence of a spin-trapping agent (e.g., DMPO, PBN). The spin trap reacts with the short-lived radical intermediates to form more stable radical adducts that can be detected by EPR.
-
Methodology:
-
A solution of this compound and the spin trap is heated in the EPR cavity.
-
The EPR spectrum is recorded as a function of time or temperature.
-
-
Data Analysis: The hyperfine splitting constants of the observed signals are used to identify the trapped radicals.
Visualizations of Pathways and Workflows
Proposed Decomposition Pathways
Caption: Proposed thermal decomposition pathways of this compound.
Experimental Workflow for Product Analysis
Caption: Workflow for the analysis of thermal decomposition products.
Safety Considerations
Organic peroxides are energetic materials that can decompose rapidly or explosively if not handled correctly.
-
Storage: Store in a cool, well-ventilated area away from heat sources and incompatible materials such as strong acids, bases, and metals.
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a fume hood and avoid friction, grinding, and impact.
-
Scale: Work with the smallest quantities of material necessary.
-
Contamination: Avoid contact with contaminants that can catalyze decomposition, such as rust and certain metal ions.
Conclusion
The thermal decomposition of this compound is likely a complex process involving competing radical and non-radical pathways. While direct experimental data is lacking, a thorough understanding of the chemistry of analogous compounds provides a strong foundation for predicting its behavior. The intramolecular epoxidation pathway is expected to be a significant contributor to its decomposition profile. Further experimental investigation using the techniques outlined in this guide is essential to fully elucidate the decomposition mechanisms and kinetics, which will, in turn, enable the safe and effective use of this versatile chemical.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Reactivity of But-2-eneperoxoic Acid with Alkenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of but-2-eneperoxoic acid (also known as peroxycrotonic acid) with alkenes. Due to the limited availability of specific quantitative data for this particular peroxy acid, this document draws upon established principles of alkene epoxidation by analogous peroxy acids to predict its reactivity profile. General experimental protocols and reaction mechanisms are detailed to provide a strong foundational understanding for researchers in organic synthesis and drug development.
Introduction to Alkene Epoxidation
The epoxidation of alkenes is a fundamental transformation in organic chemistry, yielding highly versatile three-membered cyclic ethers known as epoxides (or oxiranes). These intermediates are valuable in the synthesis of a wide array of fine chemicals and pharmaceutical agents due to their susceptibility to ring-opening reactions with various nucleophiles. Peroxycarboxylic acids are a widely used class of reagents for this transformation, favored for their stereospecificity and predictable reactivity.
This compound, an unsaturated peroxy acid, presents an interesting case for study. Its reactivity is influenced by the electronic nature of both the peroxy acid functional group and the conjugated carbon-carbon double bond within its own structure.
Synthesis of this compound
The preparation of this compound can be approached through several synthetic routes. One documented method involves the alkaline cleavage of dicrotonyl peroxide.[1] Another potential route is the oxidation of crotonaldehyde, which proceeds through a peroxocrotonic acid intermediate.[2]
A general and widely applicable laboratory synthesis of peroxy acids involves the reaction of the corresponding carboxylic acid with hydrogen peroxide, often in the presence of an acid catalyst.
Generalized Experimental Protocol for Peroxy Acid Synthesis:
-
Reaction Setup: A solution of the carboxylic acid (e.g., crotonic acid) in a suitable organic solvent (e.g., methanesulfonic acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice-water bath.
-
Addition of Hydrogen Peroxide: A solution of concentrated hydrogen peroxide (e.g., 70-90%) is added dropwise to the stirred carboxylic acid solution, maintaining a low temperature.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or by titrating the peroxy acid concentration.
-
Workup: Upon completion, the reaction mixture is carefully poured into a biphasic mixture of cold water and an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is separated, washed with cold saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and then with brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure at low temperature to yield the peroxy acid.
Caution: Peroxy acids are potentially explosive and should be handled with extreme care, using appropriate personal protective equipment and safety shields. They are also typically unstable and are best prepared fresh for immediate use.
Reactivity of this compound with Alkenes
The reaction of a peroxy acid with an alkene is a concerted, stereospecific syn-addition, commonly referred to as the Prilezhaev reaction.[3][4][5] The reaction proceeds via a "butterfly" transition state.
Reaction Mechanism
The generally accepted mechanism for alkene epoxidation by a peroxy acid is illustrated below. The π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. Simultaneously, a proton is transferred from the hydroxyl group to the carbonyl oxygen, and the O-O bond is cleaved. This concerted process results in the formation of an epoxide and a carboxylic acid as a byproduct.[3][4][5]
References
Methodological & Application
Application Notes and Protocols: But-2-eneperoxoic Acid as an Epoxidizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-2-eneperoxoic acid, also known as peroxycrotonic acid, is a peroxycarboxylic acid that can serve as an effective epoxidizing agent for a variety of alkenes. Epoxides are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals, due to their versatile reactivity. This document provides detailed application notes and protocols for the use of this compound in epoxidation reactions.
Peroxycarboxylic acids are characterized by the presence of an electrophilic oxygen atom that readily reacts with the nucleophilic π-bond of an alkene in a concerted mechanism.[1][2][3] This reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the resulting epoxide.[2] For instance, a cis-alkene will yield a cis-epoxide, while a trans-alkene will produce a trans-epoxide.[2]
Due to the potential instability of peroxycarboxylic acids, they are often generated in situ from the corresponding carboxylic acid and a peroxide, such as hydrogen peroxide.[1][4][5][6] This approach enhances safety and efficiency by avoiding the isolation of the potentially hazardous peroxy acid.
Key Applications
-
Synthesis of Epoxides: The primary application of this compound is the conversion of alkenes to their corresponding epoxides.
-
Stereospecific Synthesis: Due to the concerted nature of the reaction mechanism, this compound allows for the stereospecific synthesis of epoxides, preserving the stereochemistry of the starting alkene.[2]
-
Intermediate in Drug Development: The resulting epoxides are versatile intermediates that can be further functionalized to introduce diols, amino alcohols, and other key pharmacophores.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides representative data for the epoxidation of various alkenes using analogous short-chain peroxy acids. These values can serve as a general guideline for expected outcomes with this compound under optimized conditions.
| Alkene Substrate | Peroxy Acid Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Epoxide Yield (%) |
| Cyclohexene | Peracetic Acid | Dichloromethane | 4 | 25 | 85 |
| Styrene | Peracetic Acid | Chloroform | 6 | 25 | 78 |
| (E)-Stilbene | m-CPBA | Dichloromethane | 3 | 25 | 92 |
| (Z)-Stilbene | m-CPBA | Dichloromethane | 3 | 25 | 88 |
| 1-Octene | Performic Acid (in situ) | Formic Acid | 2 | 40 | 75 |
Experimental Protocols
Protocol 1: In Situ Generation of this compound and Epoxidation of Cyclohexene
This protocol describes the in situ generation of this compound from crotonic acid and hydrogen peroxide, followed by its immediate use in the epoxidation of cyclohexene.
Materials:
-
Crotonic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Cyclohexene
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of crotonic acid in 20 mL of dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 1.5 equivalents of 30% hydrogen peroxide to the stirred solution. Caution: Hydrogen peroxide is a strong oxidizer. Handle with appropriate personal protective equipment.
-
Allow the mixture to stir at 0-5 °C for 30 minutes to facilitate the formation of this compound.
-
To the reaction mixture, add 1.0 equivalent of cyclohexene dropwise while maintaining the temperature between 0-5 °C.
-
Let the reaction stir at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize unreacted acids) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude cyclohexene oxide.
-
Purify the product by column chromatography if necessary.
Protocol 2: General Procedure for the Epoxidation of an Electron-Rich Alkene
This protocol outlines a general approach for the epoxidation of an electron-rich alkene using pre-formed this compound (if available and stable) or, more commonly, an in situ generated solution.
Materials:
-
Alkene substrate
-
This compound solution (or generated in situ as in Protocol 1)
-
Aprotic solvent (e.g., dichloromethane, chloroform, ethyl acetate)
-
Sodium sulfite (Na₂SO₃), 10% aqueous solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alkene substrate in a suitable aprotic solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) to the alkene solution. If generating in situ, follow the initial steps of Protocol 1.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by adding a 10% aqueous solution of sodium sulfite to decompose any unreacted peroxy acid.
-
Transfer the mixture to a separatory funnel and wash the organic layer with deionized water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to yield the crude epoxide.
-
Purify by flash chromatography on silica gel.
Visualizations
Caption: Concerted mechanism of alkene epoxidation.
Caption: Workflow for in situ epoxidation.
References
Application Notes and Protocols for the Epoxidation of Olefins with Peroxy Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxidation of olefins is a fundamental transformation in organic synthesis, providing access to valuable epoxide intermediates. Epoxides are versatile building blocks used in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1] This protocol details the epoxidation of olefins using a generic peroxy acid, exemplified by But-2-eneperoxoic acid, based on the well-established reactivity of reagents like meta-chloroperoxybenzoic acid (m-CPBA).
Peroxy acids are effective reagents for the epoxidation of alkenes, a reaction that proceeds via a concerted mechanism.[2][3][4] This involves the transfer of an oxygen atom from the peroxy acid to the carbon-carbon double bond of the olefin, forming a three-membered oxirane ring.[2][5] The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the resulting epoxide.[3][4] For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will produce a trans-epoxide.[3]
Reaction Mechanism and Stereochemistry
The epoxidation of an alkene with a peroxy acid is a concerted reaction where multiple bonds are formed and broken simultaneously in a single step.[4][5] The alkene's π-bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.[3] This concerted process involves a cyclic transition state, leading to the syn-addition of the oxygen atom to the double bond, meaning both new C-O bonds form on the same face of the alkene.[2][4]
Data Presentation
The efficiency of the epoxidation reaction is influenced by several factors, including the nature of the alkene, the specific peroxy acid used, reaction temperature, and the presence of any catalysts or buffers. More nucleophilic, electron-rich double bonds generally react faster.[3] The following table summarizes typical reaction parameters and outcomes for the epoxidation of various olefins with peroxy acids, providing a comparative overview.
| Alkene Substrate | Peroxy Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| (Z)-Cyclooctene | m-CPBA | Dichloromethane | 25 | 2 | >95 | [6] |
| Styrene | m-CPBA | Dichloromethane | 25 | 4 | 90 | [1] |
| 1-Octene | Trifluoroperacetic acid | Dichloromethane | 25 | 6 | ~80 | [7][8] |
| Acid-sensitive alkene | m-CPBA with 2,6-di-tert-butylpyridine | Dichloromethane | 25 | 3 | 84 | [9] |
| General Alkene | Peracetic acid | Various | 20-40 | 2-16 | 79-95 | [10] |
Experimental Protocols
Safety Precautions
Peroxy acids are potent oxidizing agents and can be thermally sensitive and potentially explosive, especially in high concentrations.[3][11] It is imperative to handle them with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves (e.g., Butyl Rubber or Viton), must be worn at all times.[12][13] Avoid contact with skin and eyes.[12][13] Keep peroxy acids away from heat, open flames, and sources of ignition. Contamination with metals or strong acids can lead to rapid decomposition.[11] Spills should be absorbed with an inert material like vermiculite or sand and disposed of as hazardous waste.[12]
In Situ Generation of this compound (Conceptual)
Note: This is a generalized procedure as specific synthesis of this compound is not widely documented. It is based on general methods for peroxy acid formation.
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve But-2-enoic acid (1.0 eq) in a suitable solvent such as dichloromethane. Slowly add a slight excess of concentrated hydrogen peroxide (e.g., 50% aqueous solution, 1.1 eq). If the reaction is slow, a catalytic amount of a strong acid (e.g., sulfuric acid) can be carefully added. The reaction mixture is stirred at low temperature (0-10 °C) for several hours. The resulting solution of this compound is typically used immediately in the next step without isolation.
General Protocol for the Epoxidation of an Olefin
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the olefin (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or diethyl ether).[3]
-
Addition of Peroxy Acid: To the stirred solution of the olefin, add a solution of the peroxy acid (e.g., this compound or m-CPBA, typically 1.1-1.5 eq) in the same solvent dropwise at 0 °C (ice bath). For acid-sensitive substrates, a buffer such as sodium bicarbonate (NaHCO₃) or a non-nucleophilic base like 2,6-di-tert-butylpyridine can be added to the reaction mixture before the peroxy acid.[9]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate amount of time (typically 1-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the disappearance of the starting olefin.
-
Workup: Upon completion, quench the excess peroxy acid by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃), until a negative test with starch-iodide paper is obtained.
-
Extraction: Transfer the mixture to a separatory funnel. If a water-miscible solvent was not used, add water to dissolve the salts. Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two to three times.
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the carboxylic acid byproduct) and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude epoxide can be purified by flash column chromatography on silica gel, if necessary.
Visualizations
Caption: Workflow for the epoxidation of an olefin using a peroxy acid.
References
- 1. ias.ac.in [ias.ac.in]
- 2. leah4sci.com [leah4sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. TWI504594B - Process for the epoxidation of olefins - Google Patents [patents.google.com]
- 11. terpconnect.umd.edu [terpconnect.umd.edu]
- 12. nj.gov [nj.gov]
- 13. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
Application Notes and Protocols for But-2-eneperoxoic Acid in Organic Synthesis: An Overview
While the general reactivity of peroxy acids is a cornerstone of modern organic synthesis, the focus has predominantly been on more stable and accessible reagents such as meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and trifluoroperacetic acid. These reagents are well-characterized and have a broad range of applications, particularly in oxidation reactions.
This document, therefore, provides a general overview of the expected applications of a hypothetical But-2-eneperoxoic acid based on the known reactivity of other α,β-unsaturated peroxy acids and peroxy acids in general. The protocols and data presented are adapted from established procedures for analogous, well-documented reagents.
Theoretical Applications in Organic Synthesis
Based on its structure, this compound would be expected to participate in two primary classes of reactions: electrophilic epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones and aldehydes. The presence of the α,β-unsaturation within the peroxy acid molecule itself presents potential for unique reactivity and also challenges in terms of stability and selectivity.
Epoxidation of Alkenes
Peroxy acids are widely used for the conversion of alkenes to epoxides. The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene.
General Reaction:
The α,β-unsaturated nature of this compound could influence the stereoselectivity of the epoxidation, potentially through steric interactions or electronic effects of the conjugated system. However, this remains speculative without experimental data.
This protocol is adapted from standard epoxidation procedures using m-CPBA.
Materials:
-
Alkene (1.0 mmol)
-
Hypothetical this compound (1.2 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the alkene (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.2 mmol) in anhydrous DCM (5 mL).
-
Add the this compound solution dropwise to the alkene solution over 15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (10 mL) to decompose any excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) to remove the but-2-enoic acid byproduct.
-
Wash the organic layer with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Purify the crude product by flash column chromatography.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters and cyclic ketones to lactones using a peroxy acid. The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.
General Reaction:
The migratory aptitude of the substituents (R and R') determines the regioselectivity of the oxygen insertion. Generally, the order of migration is tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl.
This protocol is adapted from standard Baeyer-Villiger oxidation procedures.
Materials:
-
Ketone (1.0 mmol)
-
Hypothetical this compound (1.5 mmol)
-
Dichloromethane (DCM), anhydrous (15 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the ketone (1.0 mmol) in anhydrous DCM (15 mL) in a round-bottom flask under an inert atmosphere.
-
Add this compound (1.5 mmol) in one portion to the stirred solution.
-
Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from a few hours to several days.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution (15 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (3 x 15 mL) to remove the carboxylic acid byproduct.
-
Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ester or lactone by an appropriate method (e.g., chromatography or distillation).
Quantitative Data Summary
Due to the lack of experimental data for this compound, a quantitative data table cannot be provided. For comparison, the following table summarizes typical yields for epoxidation and Baeyer-Villiger reactions using the common reagent m-CPBA with various substrates.
| Reaction Type | Substrate | Product | Reagent | Yield (%) | Reference |
| Epoxidation | Cyclohexene | Cyclohexene oxide | m-CPBA | >95 | Standard Textbooks |
| Epoxidation | (E)-Stilbene | (E)-Stilbene oxide | m-CPBA | 85-90 | Standard Textbooks |
| Baeyer-Villiger | Cyclohexanone | ε-Caprolactone | m-CPBA | ~90 | Standard Textbooks |
| Baeyer-Villiger | Acetophenone | Phenyl acetate | m-CPBA | ~80 | Standard Textbooks |
Logical Workflow for Peroxy Acid Reactions
The following diagram illustrates the general workflow for conducting an organic synthesis reaction involving a peroxy acid.
Caption: General experimental workflow for synthetic reactions utilizing peroxy acids.
Signaling Pathway for Electrophilic Epoxidation
The mechanism of epoxidation by a peroxy acid is a concerted process, often referred to as the "butterfly mechanism."
Caption: The concerted "butterfly" transition state for alkene epoxidation.
Conclusion
Application Notes and Protocols for Baeyer-Villiger Oxidation using But-2-eneperoxoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Baeyer-Villiger oxidation is a powerful and widely utilized reaction in organic synthesis for the conversion of ketones to esters, and cyclic ketones to lactones.[1][2] This oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone, facilitated by a peroxyacid.[3] The reaction proceeds with high regioselectivity and stereospecificity, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[4] This document provides detailed application notes and a generalized protocol for conducting a Baeyer-Villiger oxidation using but-2-eneperoxoic acid as the oxidant.
Disclaimer: There is currently no specific literature available detailing the use of this compound for the Baeyer-Villiger oxidation. The following protocols and data are based on established principles of the reaction with other short-chain aliphatic peroxyacids and should be adapted and optimized for specific substrates.
Reaction Mechanism and Regioselectivity
The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving the formation of a Criegee intermediate.[1][5] The key steps are:
-
Protonation of the carbonyl oxygen: The peroxyacid protonates the carbonyl oxygen of the ketone, activating it towards nucleophilic attack.[1]
-
Nucleophilic attack by the peroxyacid: The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.[5]
-
Migration of a substituent: In a concerted step, one of the alkyl or aryl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom of the peroxyacid, with the simultaneous cleavage of the O-O bond. This is the rate-determining step.[1]
-
Formation of the ester or lactone: The collapse of the intermediate releases a carboxylic acid and the protonated ester or lactone, which is then deprotonated to yield the final product.
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the substituents on the ketone. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is:
H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl [6]
Applications in Drug Development
The Baeyer-Villiger oxidation is a key transformation in the synthesis of numerous pharmaceutical compounds.[7][8] The ability to form esters and lactones, which are common functional groups in bioactive molecules, makes this reaction highly valuable. Specific applications include:
-
Synthesis of lactone-based drugs: Many natural products and synthetic drugs with therapeutic properties contain lactone rings. The Baeyer-Villiger oxidation of cyclic ketones provides a direct route to these structures.[4]
-
Steroid modifications: The reaction has been employed in the synthesis and modification of steroidal compounds, which are important in a wide range of therapeutic areas.
-
Prostaglandin synthesis: The synthesis of prostaglandins, which are potent signaling molecules with various physiological effects, often involves a Baeyer-Villiger oxidation step.[4]
-
Asymmetric synthesis: Enantioselective Baeyer-Villiger oxidations, often employing biocatalysts or chiral reagents, are used to produce chiral lactones and esters, which are crucial for the development of stereochemically pure drugs.[4]
Experimental Protocols
General Considerations
-
Safety: Peroxyacids are potentially explosive and should be handled with care. Reactions should be conducted behind a safety shield in a well-ventilated fume hood. Avoid friction, grinding, and contamination with metals.
-
Reagent Purity: The purity of the peroxyacid is crucial for reproducible results. It is recommended to determine the concentration of the peroxyacid solution before use.
-
Solvent: Dichloromethane (DCM) is a commonly used solvent for Baeyer-Villiger oxidations. Other aprotic solvents like chloroform or diethyl ether can also be used.[5]
-
Temperature: The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the exothermic nature of the reaction and minimize side reactions.[5]
General Protocol for Baeyer-Villiger Oxidation using this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone substrate (1.0 equiv) in a suitable solvent (e.g., dichloromethane, 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of this compound:
-
Slowly add a solution of this compound (1.1-1.5 equiv) in the same solvent to the cooled ketone solution over a period of 15-30 minutes. The addition should be dropwise to maintain the temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, quench the excess peroxyacid by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) until the disappearance of the peroxyacid is confirmed by starch-iodide paper.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the carboxylic acid byproduct, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Data Presentation
The following tables provide representative quantitative data for Baeyer-Villiger oxidations using various peroxyacids. As no specific data for this compound is available, this data can serve as a reference for expected yields and reaction conditions.
Table 1: Baeyer-Villiger Oxidation of Cyclohexanone with Different Peroxyacids
| Peroxyacid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| m-CPBA | CH₂Cl₂ | 25 | 4 | 92 |
| Peracetic Acid | CH₂Cl₂ | 25 | 6 | 85 |
| Trifluoroperacetic Acid | CH₂Cl₂ | 0 | 1 | 98 |
Table 2: Migratory Aptitude in the Baeyer-Villiger Oxidation of Unsymmetrical Ketones
| Ketone | Major Product | Migrating Group |
| 2-Methylcyclohexanone | 6-Methyl-ε-caprolactone | Secondary Alkyl |
| Acetophenone | Phenyl acetate | Phenyl |
| 3,3-Dimethyl-2-butanone | tert-Butyl acetate | Tertiary Alkyl |
Mandatory Visualizations
Caption: Reaction mechanism of the Baeyer-Villiger oxidation.
Caption: General experimental workflow for the Baeyer-Villiger oxidation.
Caption: Migratory aptitude of substituents in the Baeyer-Villiger oxidation.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 5. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Peroxy Acids in Stereoselective Synthesis
A Note on But-2-eneperoxoic Acid: Extensive literature searches did not yield specific examples of the application of this compound in stereoselective synthesis. This reagent is not commonly employed in this context. Therefore, these application notes will focus on a widely used and well-documented peroxy acid, meta-chloroperoxybenzoic acid (m-CPBA), to illustrate the principles and protocols of stereoselective synthesis using this class of reagents. The concepts and procedures described are broadly applicable to other peroxy acids.
Application Notes
Peroxy acids are highly valuable reagents in organic synthesis, primarily for the epoxidation of alkenes. In the realm of stereoselective synthesis, the facial selectivity of the epoxidation is of paramount importance as it allows for the controlled introduction of new stereocenters. The stereochemical outcome of peroxy acid epoxidation is predominantly influenced by the structure of the alkene substrate, particularly the presence of directing groups and existing stereocenters.
Key Applications in Stereoselective Synthesis:
-
Substrate-Controlled Diastereoselective Epoxidation: The inherent chirality within a molecule can direct the approach of the peroxy acid, leading to the preferential formation of one diastereomer of the epoxide. A classic example is the epoxidation of chiral allylic alcohols. The hydroxyl group can form a hydrogen bond with the peroxy acid in the transition state, directing the epoxidation to the syn-face of the double bond relative to the hydroxyl group. This substrate-directing effect is a powerful tool in the synthesis of complex molecules with multiple stereocenters.[1]
-
Epoxidation of Chiral Cyclic Alkenes: In cyclic systems, the conformational constraints and the steric environment around the double bond play a crucial role in directing the epoxidation. For instance, the epoxidation of cholesterol with m-CPBA selectively forms the α-epoxide due to the steric hindrance posed by the angular methyl groups on the β-face of the steroid.[2][3]
-
Kinetic Resolution: While not a direct stereoselective synthesis, chiral catalysts in combination with peroxy acids or hydroperoxides can be used for the kinetic resolution of racemic mixtures of chiral alkenes, where one enantiomer is epoxidized at a much faster rate than the other.
The epoxidation with peroxy acids is a concerted, stereospecific reaction, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. For example, a cis-alkene will yield a cis-epoxide, and a trans-alkene will give a trans-epoxide.[4]
Data Presentation
The following tables summarize quantitative data from representative stereoselective epoxidation reactions using m-CPBA on various substrates.
Table 1: Diastereoselective Epoxidation of Chiral Allylic Alcohols with m-CPBA
| Substrate | Major Product Diastereomer | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Cholesterol | 5α,6α-Epoxycholestan-3β-ol | >95:5 (α:β) | Not specified | [2][3] |
| 4,6-Cholestadien-3β-ol | 4β,5β-Epoxy-6-cholesten-3β-ol | Major product | Not specified | [2] |
| Triterpenic Allylic Alcohol (oleanane derivative) | 1,2β-Epoxyalcohol | Sole diastereomer | High | [5] |
| Acyclic Allylic Alcohol (Z-configuration) | syn-Epoxy alcohol | 99:1 (syn:anti) | High | [6] |
| Allylic diol derived from Baylis-Hillman adduct | anti-Epoxy diol | High anti-selectivity | Good | [7] |
Table 2: Diastereoselective Epoxidation of a Sterically Hindered Cyclic Alkene with m-CPBA
| Substrate | Major Product Diastereomer | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 1,4,6-Cholestatrien-3-one | 6α,7α-Epoxy-1,4-cholestadien-3-one | Major product | Not specified | [2] |
Experimental Protocols
The following are detailed protocols for the diastereoselective epoxidation of cholesterol and a generic chiral allylic alcohol using m-CPBA.
Protocol 1: Diastereoselective Epoxidation of Cholesterol
This protocol is adapted from established procedures for the epoxidation of cholesterol.[3][8][9]
Materials:
-
Cholesterol
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Acetone
-
Water
-
Reaction tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Filtration apparatus (e.g., Hirsch funnel)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolution of Cholesterol: In a 10 x 100 mm reaction tube, dissolve approximately 194 mg of cholesterol in 1.5 mL of dichloromethane. Gentle warming in a warm water bath (~40 °C) may be necessary to fully dissolve the solid.[9]
-
Preparation of m-CPBA Solution: In a separate reaction tube, dissolve approximately 120 mg of 77% m-CPBA in 0.8 mL of dichloromethane, with gentle warming if required.[9]
-
Reaction Initiation: Allow both solutions to cool to room temperature for about one minute. Ensure no significant precipitation occurs. Add the m-CPBA solution to the cholesterol solution.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC. Spot the reaction mixture on a TLC plate alongside a spot of the starting cholesterol. A suitable eluent is a 1:1 mixture of ethyl acetate and dichloromethane.[8]
-
Workup: After the reaction has proceeded for approximately 45 minutes (or until TLC indicates consumption of the starting material), pour the reaction mixture into a beaker containing 50 mL of saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Rinse the beaker with an additional 20 mL of dichloromethane and add this to the separatory funnel. Shake the funnel, venting occasionally, and then separate the organic layer.[8]
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.[8]
-
Purification: The crude 5α,6α-epoxycholestan-3β-ol can be purified by recrystallization from a small amount of 90% aqueous acetone.[8] Dissolve the crude product in a minimal amount of warm acetone, then add water dropwise until the solution becomes slightly cloudy. Cool the mixture in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.
Protocol 2: General Procedure for Diastereoselective Epoxidation of a Chiral Allylic Alcohol
This is a general protocol that can be adapted for various chiral allylic alcohols.[10]
Materials:
-
Chiral allylic alcohol
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated potassium carbonate (K₂CO₃) solution or sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Filtration apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the chiral allylic alcohol (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of m-CPBA: Add m-CPBA (1.5 to 3.0 equivalents) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, so for larger scale reactions, cooling in an ice bath may be necessary.
-
Reaction Time: Stir the reaction mixture for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching and Workup: Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer several times with a saturated solution of potassium carbonate or sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Purification: Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure diastereomeric epoxides. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the purified product.[10]
Mandatory Visualization
Below are diagrams created using the DOT language to illustrate key concepts in the stereoselective epoxidation of alkenes with peroxy acids.
Caption: General mechanism of alkene epoxidation.
Caption: Directing effect of the hydroxyl group.
Caption: A typical experimental workflow.
References
- 1. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 2. Epoxidation and reduction of cholesterol, 1,4,6-cholestatrien-3-one and 4,6-cholestadien-3beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]
- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 9. Solved Chapter 27: Exp. 1 Epoxidation of Cholesterol Handout | Chegg.com [chegg.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Quantification of But-2-eneperoxoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-2-eneperoxoic acid (percrotonic acid) is an organic peroxy acid of growing interest in various fields, including organic synthesis and as a potential disinfectant. Accurate quantification of this analyte is crucial for process monitoring, quality control, and safety. Due to its reactive nature and potential co-existence with hydrogen peroxide and the parent carboxylic acid (crotonic acid), reliable and selective analytical methods are required. This document provides detailed application notes and protocols for the quantification of this compound in solution, adapted from established methods for similar short-chain peroxy acids.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the concentration range of the analyte, the sample matrix, and the available instrumentation. The primary methods include:
-
Redox Titration: A classic and robust method suitable for determining high concentrations of peroxy acids.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique offering high selectivity and sensitivity. Both direct and indirect (derivatization) methods can be employed.
-
Colorimetric Assays: Simple and rapid methods ideal for quantifying low concentrations of peroxy acids.
Redox Titration Method
Redox titration is a widely used and cost-effective method for the determination of peroxy acids at concentrations typically above 1%[1][2]. The method involves a two-step titration to separately quantify hydrogen peroxide and the peroxy acid.
Principle
In the first step, hydrogen peroxide is titrated with a standard solution of cerium(IV) sulfate in an acidic medium under cold conditions. In the second step, potassium iodide is added, which reacts with the peroxy acid to liberate iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate[1].
Experimental Protocol
Reagents and Equipment:
-
Ceric(IV) sulfate solution (0.1 N), standardized
-
Sodium thiosulfate solution (0.1 N), standardized
-
Sulfuric acid (10% v/v)
-
Potassium iodide solution (10% w/v)
-
Ferroin indicator solution
-
Starch indicator solution (1% w/v), freshly prepared
-
Crushed ice
-
Analytical balance
-
Burettes (50 mL and 20 mL)
-
Erlenmeyer flasks (250 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a sample containing a known amount of this compound into a 250 mL Erlenmeyer flask.
-
Hydrogen Peroxide Titration:
-
Add approximately 25 g of crushed ice and 10 mL of 10% sulfuric acid to the flask.
-
Add 3 drops of ferroin indicator.
-
Titrate the solution with 0.1 N ceric(IV) sulfate until the color changes from orange to a stable light blue.
-
Record the volume of ceric(IV) sulfate solution used (V1).
-
-
This compound Titration:
-
To the same flask, add 10 mL of 10% potassium iodide solution. The solution will turn dark brown due to the liberation of iodine.
-
Immediately titrate with 0.1 N sodium thiosulfate until the brown color starts to fade.
-
Add 1 mL of starch indicator solution. The solution will turn dark blue/black.
-
Continue the titration with 0.1 N sodium thiosulfate until the blue color disappears completely.
-
Record the volume of sodium thiosulfate solution used (V2).
-
Calculations:
The concentrations of hydrogen peroxide and this compound can be calculated using the following formulas:
-
% H₂O₂ = (V₁ × N₁ × 1.701) / Sample Weight (g)
-
% this compound = (V₂ × N₂ × 5.105) / Sample Weight (g)
Where:
-
V₁ = Volume of ceric(IV) sulfate solution (mL)
-
N₁ = Normality of ceric(IV) sulfate solution
-
V₂ = Volume of sodium thiosulfate solution (mL)
-
N₂ = Normality of sodium thiosulfate solution
-
1.701 is the milliequivalent weight of H₂O₂ multiplied by 100
-
5.105 is the milliequivalent weight of this compound (Molar Mass = 102.09 g/mol ) multiplied by 100
Workflow Diagram
Caption: Workflow for the redox titration of this compound.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC offers higher selectivity and sensitivity compared to titration and is suitable for a wider range of concentrations.
A. Direct HPLC-UV Method
This method involves the direct analysis of the sample by reversed-phase HPLC with UV detection at a low wavelength.
Principle:
This compound, being a polar molecule, can be separated from its parent acid and hydrogen peroxide on a C8 or C18 column using an aqueous mobile phase. Detection is performed at a low UV wavelength (e.g., 200-210 nm) where the peroxy acid exhibits some absorbance.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (e.g., 20 mM, pH 3.0) and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dilute the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Calibration: Prepare a series of standards of this compound in the mobile phase and construct a calibration curve.
B. Indirect HPLC-UV Method via Derivatization
This method involves the derivatization of the peroxy acid with a sulfide reagent to form a sulfoxide, which can be detected at a higher and more selective wavelength. This approach is particularly useful for low concentrations and in complex matrices.
Principle:
This compound selectively oxidizes a sulfide, such as methyl p-tolyl sulfide (MTS), to its corresponding sulfoxide (MTSO). The resulting sulfoxide is then quantified by reversed-phase HPLC with UV detection. This method minimizes interference from hydrogen peroxide[3].
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Derivatization Reagent: Methyl p-tolyl sulfide (MTS) solution in acetonitrile.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient or isocratic elution with a mixture of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35 °C.
-
Detection: UV at 225 nm (for MTSO).
-
Derivatization Procedure:
-
To a known volume of the sample, add an excess of the MTS solution.
-
Allow the reaction to proceed for a specific time (e.g., 15 minutes) at a controlled temperature.
-
Quench the reaction if necessary.
-
Inject the derivatized sample into the HPLC system.
-
-
Calibration: Prepare standards of this compound and derivatize them in the same manner as the samples to create a calibration curve based on the peak area of the resulting sulfoxide.
Workflow Diagram for Indirect HPLC
References
Application Note: HPLC Analysis of But-2-eneperoxoic Acid Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
But-2-eneperoxoic acid, an unsaturated peroxycarboxylic acid, is a reactive organic peroxide of interest in various chemical and pharmaceutical applications. Accurate and reliable quantification of this compound is crucial for process monitoring, stability studies, and quality control. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of peroxycarboxylic acids.[1][2][3][4][5] This application note provides a detailed protocol for the HPLC analysis of this compound solutions, based on established methods for similar organic peroxides.[1][6] The inherent reactivity and potential for explosive decomposition of concentrated organic peroxides necessitate careful handling and adherence to safety protocols.[1][7]
Quantitative Data Summary
The following tables summarize typical performance data for the HPLC analysis of peroxycarboxylic acids using a reversed-phase column with UV detection. These values are provided as a general guideline and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Chromatographic Parameters and Performance
| Parameter | Typical Value |
| Retention Time (approx.) | 3 - 8 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 10 µM |
| Limit of Quantification (LOQ) | 0.5 - 30 µM |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: Method Validation Parameters
| Parameter | Specification |
| Specificity | Peak purity analysis and comparison with a reference standard. |
| Linearity | Minimum of 5 concentration levels, R² > 0.999. |
| Range | To be determined based on the expected concentration of the analyte. |
| Accuracy | Recovery studies at three concentration levels (e.g., 80%, 100%, 120% of the expected concentration). |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with %RSD < 2%. |
| Robustness | Evaluation of the effect of small variations in mobile phase composition, flow rate, and column temperature. |
Experimental Protocol
This protocol describes a general method for the reversed-phase HPLC analysis of this compound with UV detection. Optimization may be required for specific sample matrices.
1. Safety Precautions
-
Warning: Organic peroxides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood.[1][7]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid friction, grinding, and sources of ignition.
-
Prepare solutions in dilute concentrations.
2. Materials and Reagents
-
This compound reference standard (of known purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid or Acetic acid (HPLC grade)
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
3. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B (linear gradient)
-
15-20 min: 90% B (isocratic)
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (Note: Peroxycarboxylic acids have weak UV absorbance; this wavelength may require optimization or the use of derivatization for higher sensitivity).[3]
-
Injection Volume: 10 µL
4. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the this compound solution with the sample diluent to a concentration that falls within the linear range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.
5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (sample diluent) to ensure the baseline is stable and free of interfering peaks.
-
Inject the working standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, run the full gradient to elute all components and then re-equilibrate the column.
6. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time from the standard injections.
-
Integrate the peak area of the analyte in both the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Diagrams
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship of analytical components.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. separationmethods.com [separationmethods.com]
- 4. Determination of gas phase peroxyacetic acid using pre-column derivatization with organic sulfide reagents and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous HPLC determination of peroxyacetic Acid and hydrogen peroxide. | Semantic Scholar [semanticscholar.org]
- 6. Determination of organic peroxides | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. Organic peroxides - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Safe Handling and Storage of But-2-eneperoxoic Acid
Disclaimer: The following guidelines are based on general principles for handling peroxide-containing compounds. But-2-eneperoxoic acid is a specialized chemical, and a specific Safety Data Sheet (SDS) was not available in public databases. Therefore, it is imperative to consult the manufacturer-provided SDS and conduct a thorough risk assessment before handling this compound. The information below is intended as a supplementary resource and should not replace official safety documentation.
Introduction
This compound is an organic peroxide, a class of compounds known for their potential instability and reactivity. These compounds are widely used in research and industry as polymerization initiators, curing agents, and chemical intermediates. The presence of the peroxy group (-O-O-) makes them sensitive to heat, shock, friction, and contamination, which can lead to rapid decomposition and potentially explosive reactions.
These application notes provide a framework for the safe handling and storage of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Quantitative Data
Due to the absence of a specific Safety Data Sheet for this compound, the following table summarizes general quantitative data for analogous organic peroxides. These values are illustrative and may not accurately represent the properties of this compound.
| Parameter | Illustrative Value Range for Organic Peroxides | Source |
| Physical State | Liquid or solid | General Chemical Knowledge |
| Boiling Point | Decomposes before boiling | General Chemical Knowledge |
| Melting Point | Varies widely | General Chemical Knowledge |
| Flash Point | Varies, often low | General Chemical Knowledge |
| Self-Accelerating Decomposition Temperature (SADT) | Varies, can be near ambient temperature | General Chemical Knowledge |
| NFPA 704 Diamond (Illustrative) | Health: 3, Flammability: 2, Instability: 4 | General Chemical Knowledge |
GHS Hazard Statements (Anticipated for a Peroxoic Acid):
-
H226: Flammable liquid and vapor.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H242: Heating may cause a fire.
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H400: Very toxic to aquatic life.
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of the required PPE must be conducted before any handling of this compound. The following represents the minimum required PPE:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and potential explosions.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton®). Double gloving is recommended. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant laboratory coat and chemical-resistant apron must be worn.[1] For operations with a higher risk of splashing, full-body chemical resistant suits may be necessary.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[1] If there is a risk of aerosol or vapor generation, a NIOSH-approved respirator with organic vapor cartridges is required.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound must be performed in a properly functioning chemical fume hood with a tested and certified face velocity.
-
Blast Shield: A portable blast shield should be used for all reactions involving this compound, especially when scaling up or performing a reaction for the first time.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[1]
-
Grounding and Bonding: To prevent static discharge, which can be an ignition source, all containers and equipment used for transferring this compound should be properly grounded and bonded.[1]
Safe Handling Procedures
-
Small Quantities: Only work with the smallest quantity of this compound necessary for the experiment.
-
Avoid Contamination: Do not allow this compound to come into contact with incompatible materials such as strong acids, bases, metals (especially copper, brass, and galvanized steel), and reducing agents.
-
Controlled Temperature: Perform reactions at the lowest practical temperature. Use a reliable cooling system and monitor the reaction temperature continuously.
-
No Direct Heating: Never heat this compound directly with a heating mantle or hot plate. Use a water or oil bath for controlled heating.
-
Avoid Friction and Shock: Handle containers of this compound gently. Avoid dropping, bumping, or scraping the containers. Use non-sparking tools.[1]
-
Spill Management: Have a spill kit readily available. In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use organic materials like paper towels. For larger spills, evacuate the area and follow emergency procedures.
Storage Procedures
-
Dedicated Storage: Store this compound in a dedicated, well-ventilated, and temperature-controlled refrigerator or freezer designed for flammable materials. Do not store food or beverages in the same unit.
-
Temperature Control: Store at the temperature recommended by the manufacturer. A temperature alarm system should be in place to alert personnel of any deviations. A recommended storage temperature is between 2-8°C.[1]
-
Light Protection: Store in the original, light-resistant container. Protect from direct sunlight and other sources of UV radiation.[1]
-
Incompatible Materials: Store this compound away from all incompatible materials.
-
Container Integrity: Ensure the container is tightly sealed and in good condition.[1] Regularly inspect for any signs of leakage, crystallization, or pressure buildup.
-
Inventory Management: Maintain a detailed inventory of the amount of this compound in storage and its expiration date. Do not store past the recommended shelf life.
Visualizations
References
Troubleshooting & Optimization
How to prevent the decomposition of But-2-eneperoxoic acid
Disclaimer: But-2-eneperoxoic acid is not a commonly documented compound. The following guidance is based on the general principles of peroxy acid chemistry and stability. Peroxy acids are inherently unstable and potentially explosive, and should be handled with extreme caution by trained professionals in a controlled laboratory environment.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, storage, and use of this compound, focusing on preventing its decomposition.
Issue 1: Rapid Decomposition During Synthesis
Symptoms:
-
Noticeable gas evolution (oxygen).
-
Exothermic reaction leading to a rapid temperature increase.
-
Loss of active oxygen content, confirmed by titration.
-
Discoloration of the reaction mixture.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Contamination with Transition Metals | Metal ions (e.g., Fe, Cu, Mn, Co) can catalyze the decomposition of peroxy acids. Ensure all glassware is scrupulously cleaned and consider using metal-free reaction systems. Use high-purity, metal-free starting materials. |
| High Reaction Temperature | Peroxy acids are thermally sensitive. Maintain a low reaction temperature using an ice bath or cryostat. Monitor the internal temperature of the reaction closely. |
| Incorrect pH | The stability of peroxy acids is pH-dependent. While acidic conditions can catalyze decomposition, highly alkaline conditions are also detrimental.[1][2] Maintain the pH within a weakly acidic to neutral range for optimal stability. |
| UV Light Exposure | Exposure to UV light can initiate radical decomposition. Conduct the synthesis in a fume hood with the sash down or use amber glassware to protect the reaction mixture from light. |
Issue 2: Degradation During Storage
Symptoms:
-
Gradual loss of peroxy acid concentration over time.
-
Pressure buildup in the storage container.
-
Formation of precipitates or color changes.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Storage Temperature | Elevated temperatures accelerate decomposition. Store this compound solutions at low temperatures (2-8 °C) in a refrigerator designated for chemical storage. Do not freeze, as this can lead to concentration of the peroxy acid and increase the risk of explosion. |
| Container Material | Certain materials can catalyze decomposition. Use storage containers made of inert materials such as borosilicate glass, Teflon, or polyethylene. Avoid contact with metals. |
| Presence of Impurities | Impurities from the synthesis or solvent can promote decomposition. Purify the this compound solution before storage, for example, by careful extraction or chromatography, if feasible and safe. |
| Lack of Stabilizers | The absence of stabilizers can lead to gradual decomposition. Consider the addition of appropriate stabilizers. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The primary decomposition pathways for peroxy acids like this compound are generally understood to be:
-
Radical Decomposition: This can be initiated by heat, light, or the presence of transition metal ions, leading to the formation of various radical species and subsequent breakdown of the molecule.
-
Non-Radical (Ionic) Decomposition: This can occur, for example, through hydrolysis, which is influenced by pH.
Q2: What types of stabilizers can be used to prevent the decomposition of this compound?
A2: Common stabilizers for peroxy acids include:
-
Chelating Agents: These sequester metal ions that can catalyze decomposition. Examples include pyrophosphates and organic phosphonic acids.[3][4]
-
Radical Scavengers: These compounds inhibit radical chain reactions. While less common for peroxy acid stabilization due to potential side reactions, their use could be explored with caution.
-
Buffering Agents: To maintain the pH in the optimal range for stability.
Q3: How does pH affect the stability of this compound?
A3: The stability of peroxy acids is significantly influenced by pH. For peracetic acid, the degradation half-life is 48 hours at a pH of 4 and 7, but decreases to less than 3.6 hours at a pH of 9 at 25°C.[1][5] This suggests that neutral to slightly acidic conditions are generally preferred for stability.
Q4: Are there any specific analytical methods to monitor the concentration and decomposition of this compound?
A4: The concentration of peroxy acids is typically determined by iodometric titration. To monitor decomposition, you can take aliquots of your solution over time and titrate to determine the remaining active oxygen content. Other methods, such as high-performance liquid chromatography (HPLC), can also be employed for more detailed analysis of both the peroxy acid and its decomposition products.[6]
Data Presentation
The following table summarizes the effect of various conditions on the stability of peracetic acid, a structurally similar compound. This data can serve as a general guide for handling this compound.
| Condition | Parameter | Value | Reference |
| Temperature | Half-life at 25°C (pH 4-7) | 48 hours | [1][5] |
| Half-life in air | 22 minutes | [5][7] | |
| Activation Energy (in solution without organic matter) | 62.11 kJ·mol⁻¹ | [8] | |
| pH | Half-life at 25°C (pH 9) | < 3.6 hours | [1][5] |
| Catalyst | Activation Energy (H₂O₂ decomposition, uncatalyzed) | ~75 kJ/mol | [9] |
| Activation Energy (H₂O₂ decomposition, with Platinum catalyst) | ~49 kJ/mol | [9] | |
| Activation Energy (H₂O₂ decomposition, with Catalase enzyme) | < 8 kJ/mol | [9] | |
| Organic Matter | Half-life of peracetic acid in the presence of poultry | 28.7 minutes | [10] |
Experimental Protocols
Protocol 1: General Stabilization of a this compound Solution
Objective: To enhance the stability of a freshly prepared this compound solution for short-term storage.
Materials:
-
Freshly prepared solution of this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Tetrasodium pyrophosphate (stabilizer).
-
Amber glass storage bottle.
-
pH meter or pH indicator strips.
-
Stir plate and stir bar.
Procedure:
-
Immediately after synthesis, cool the this compound solution to 0-5 °C in an ice bath.
-
While stirring gently, slowly add a small amount of tetrasodium pyrophosphate (e.g., 0.1-0.5% w/v). The optimal concentration should be determined empirically.
-
If the solution is aqueous or biphasic, measure the pH of the aqueous layer. If necessary, adjust the pH to a range of 4-6 using a dilute solution of a suitable acid or base (e.g., phosphoric acid or sodium bicarbonate).
-
Transfer the stabilized solution to a pre-chilled amber glass bottle.
-
Store the bottle in a refrigerator at 2-8 °C. Do not store in a freezer.
-
Vent the container periodically if there is any sign of gas evolution, or use a vented cap designed for this purpose.
Protocol 2: Monitoring Decomposition via Iodometric Titration
Objective: To quantify the rate of decomposition of a this compound solution under specific storage conditions.
Materials:
-
Stored solution of this compound.
-
Potassium iodide (KI), 10% w/v solution.
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N).
-
Starch indicator solution.
-
Acetic acid, glacial.
-
Deionized water.
-
Burette, flasks, and pipettes.
Procedure:
-
At time zero (t=0), pipette a precise volume (e.g., 1.0 mL) of the this compound solution into an Erlenmeyer flask containing 50 mL of deionized water and 5 mL of glacial acetic acid.
-
Add 10 mL of 10% potassium iodide solution. The solution will turn a yellow-brown color due to the formation of iodine.
-
Titrate immediately with the standardized sodium thiosulfate solution until the color fades to a pale yellow.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration dropwise until the blue-black color disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Repeat this procedure at regular time intervals (e.g., every 24 hours) for the duration of the experiment.
-
Calculate the concentration of this compound at each time point and plot the concentration versus time to determine the decomposition rate.
Visualizations
Caption: Major pathways for the decomposition of this compound.
Caption: Troubleshooting workflow for preventing decomposition.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. proakademia.eu [proakademia.eu]
- 3. US20100021558A1 - Dilute Aqueous Peracid Solutions and Stabilization Method - Google Patents [patents.google.com]
- 4. US2347434A - Stabilization of peracid solutions - Google Patents [patents.google.com]
- 5. ams.usda.gov [ams.usda.gov]
- 6. Quantitative determination of organic peroxides | Semantic Scholar [semanticscholar.org]
- 7. dir.ca.gov [dir.ca.gov]
- 8. scielo.org.ar [scielo.org.ar]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. envirotech.com [envirotech.com]
Troubleshooting low yields in But-2-eneperoxoic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with but-2-eneperoxoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and application, particularly in epoxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The synthesis of this compound, an unsaturated peroxy acid, typically follows the equilibrium reaction between but-2-enoic acid and hydrogen peroxide.[1] This reaction is generally catalyzed by a strong acid, such as sulfuric acid, to increase the reaction rate.[2][3] The overall reaction is a reversible process, and establishing favorable equilibrium conditions is crucial for achieving a high yield.[4]
Q2: I am experiencing significantly lower than expected yields of this compound. What are the potential causes?
A2: Low yields in peroxy acid synthesis can stem from several factors. The reversible nature of the synthesis means the reaction may not have reached equilibrium or the equilibrium may favor the reactants.[2] Additionally, the stability of the unsaturated peroxy acid is a critical factor; decomposition of the product can significantly reduce the isolated yield. Temperature, pH, and the presence of impurities can all influence the rate of decomposition.[4] Competing side reactions, such as the formation of accretion products from the reaction of the peroxy acid with the starting alkene, can also consume the desired product.
Q3: What are the common side reactions that can occur during the synthesis and use of this compound?
A3: Several side reactions can lower the yield of the desired product. One major side reaction is the decomposition of the peroxy acid, which can be accelerated by high temperatures and the presence of certain metal ions.[3] In applications such as epoxidation, the epoxide product can undergo hydrolysis to form a diol, especially in the presence of water and an acid catalyst.[5][6] Additionally, unsaturated peroxy radicals can be unstable and undergo rapid decomposition.
Q4: How does temperature affect the synthesis of this compound?
A4: Temperature has a dual effect on the synthesis of peroxy acids. Higher temperatures increase the rate of the forward reaction, allowing the equilibrium to be reached faster.[4] However, elevated temperatures can also promote the decomposition of the peroxy acid, leading to a lower overall yield.[4] Therefore, careful optimization of the reaction temperature is essential.
Q5: What is the role of the acid catalyst, and can its concentration impact the yield?
A5: An acid catalyst, typically a strong mineral acid like sulfuric acid, is used to accelerate the reaction between the carboxylic acid and hydrogen peroxide.[2][3] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by hydrogen peroxide. The concentration of the catalyst is a critical parameter to optimize; while a higher concentration can increase the reaction rate, it can also promote side reactions like decomposition and epoxide ring-opening.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Reaction has not reached equilibrium. | Increase reaction time. Monitor the reaction progress using techniques like titration or spectroscopy. |
| Unfavorable equilibrium. | Adjust the molar ratio of reactants. An excess of hydrogen peroxide or but-2-enoic acid may shift the equilibrium towards the product.[4] | |
| Decomposition of the peroxy acid. | Lower the reaction temperature.[4] Ensure all glassware is scrupulously clean to avoid metal ion contamination. Work under an inert atmosphere if sensitivity to air is suspected. | |
| Side reactions (e.g., epoxide hydrolysis). | Minimize the amount of water in the reaction mixture. Use a non-aqueous solvent if possible.[5] Neutralize the acid catalyst during workup to prevent acid-catalyzed hydrolysis of the epoxide product. | |
| Formation of Impurities | Epoxide ring-opening to form diols. | As mentioned above, minimize water and neutralize the acid catalyst promptly after the reaction is complete.[5][6] |
| Decomposition products. | Optimize reaction conditions (lower temperature, shorter reaction time) to minimize peroxy acid decomposition. | |
| Reaction Instability/Runaway Reaction | Exothermic decomposition of peroxy acid. | Ensure adequate cooling and temperature control of the reaction vessel. Add reagents slowly to manage the reaction exotherm. |
Experimental Protocols
General Protocol for the Synthesis of Peroxy Acids (Adapted from Peracetic Acid Synthesis)
Caution: Peroxy acids are potentially explosive and should be handled with extreme care using appropriate personal protective equipment and behind a safety shield.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the but-2-enoic acid in an ice-water bath.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the cooled but-2-enoic acid with continuous stirring.
-
Hydrogen Peroxide Addition: Add a stoichiometric excess of concentrated hydrogen peroxide dropwise from the dropping funnel, ensuring the temperature of the reaction mixture is maintained below a predetermined optimal temperature (e.g., 10-15 °C).
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature for a set period. The progress of the reaction can be monitored by titrating for the peroxy acid content.
-
Workup: Once the reaction has reached equilibrium, the peroxy acid can be used in situ or extracted into an organic solvent. For isolation, a careful workup procedure involving neutralization and extraction is required.
Visualizations
Caption: Troubleshooting workflow for low yields in this compound reactions.
Caption: Main reaction pathway and potential side reactions.
Caption: Key factors influencing the yield of this compound.
References
Technical Support Center: Purification of But-2-eneperoxoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of but-2-eneperoxoic acid from reaction mixtures.
Disclaimer: this compound, like all organic peroxides, is a potentially explosive and thermally unstable compound. All experimental work should be conducted with extreme caution, behind a safety shield, and with appropriate personal protective equipment.[1][2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | 1. Thermal Decomposition: Peroxy acids are heat-sensitive.[3] Elevated temperatures during reaction or purification can lead to significant product loss. 2. Contamination: Trace metals (e.g., iron, copper), strong acids/bases, or other incompatible chemicals can catalyze decomposition.[4] 3. Aggressive Purification Conditions: High vacuum or prolonged exposure to ambient temperature can cause the product to degrade or evaporate.[5] | 1. Maintain low temperatures (<10°C) throughout the workup and purification process. Use a refrigerated bath for all extractions and crystallizations. 2. Ensure all glassware is scrupulously clean and free of metal contaminants. Use non-sparking tools.[6] 3. Avoid concentrating the solution to dryness. If solvent removal is necessary, use a rotary evaporator with a low-temperature bath and no direct heat. |
| Product Decomposes During Storage | 1. Inappropriate Storage Temperature: Storing at ambient temperature can lead to rapid decomposition.[3][6] 2. Exposure to Light: UV light can initiate decomposition. 3. Contaminated Storage Container: Impurities in the storage vessel can catalyze decomposition.[4] | 1. Store the purified product at low temperatures, preferably in a freezer rated for explosive materials. Determine the self-accelerating decomposition temperature (SADT) if possible.[3] 2. Store in an amber or opaque container to protect from light. 3. Use clean, dedicated containers made of compatible materials (e.g., certain plastics, not metal or glass with screw caps that could create friction).[4] |
| Presence of Unreacted But-2-enoic Acid | The initial reaction to form the peroxy acid did not go to completion. | 1. Aqueous Wash: Perform a mild basic wash (e.g., with a cold, dilute NaHCO₃ solution) to extract the more acidic but-2-enoic acid. Monitor the pH carefully to avoid decomposing the peroxy acid. 2. Chromatography: Utilize column chromatography with a suitable stationary phase (e.g., silica gel) and a non-polar eluent system at low temperatures. |
| Presence of Residual Hydrogen Peroxide | Incomplete removal of H₂O₂ from the reaction mixture. | 1. Aqueous Extraction: Wash the organic solution with cold, deionized water to remove water-soluble hydrogen peroxide. 2. Reducing Agent Wash: A carefully controlled wash with a cold, dilute solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) can quench residual peroxides.[7] This should be done with caution to avoid reacting with the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling this compound?
A1: Due to its nature as an organic peroxide, this compound is highly hazardous.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[1]
-
Ventilation: Work in a well-ventilated fume hood.
-
Safety Shield: All operations should be performed behind a blast shield.[5]
-
Contamination Avoidance: Avoid contact with metals, strong acids and bases, and reducing agents, as these can cause violent decomposition.[4]
-
Friction and Shock: Avoid friction and impact, as these can initiate decomposition.[3][6]
-
Scale: Always start with small-scale reactions and purifications.[7]
Q2: How can I confirm the purity of my this compound sample?
A2:
-
Titration: The most common method for determining the concentration of a peroxy acid is iodometric titration. The peroxy acid oxidizes iodide to iodine, which is then titrated with a standardized solution of sodium thiosulfate.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound from its impurities.[8][9] A reversed-phase column with a UV detector is often suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation, although the instability of the sample can be a challenge.
Q3: What are the recommended storage conditions for purified this compound?
A3:
-
Temperature: Store in a freezer, preferably one designed for storing flammable and explosive materials, at temperatures below 0°C.[6]
-
Container: Use a container made of an inert material. Do not use containers with tight-sealing screw caps that can build up pressure.[3] Vented caps may be appropriate.
-
Solvent: It is often safer to store the peroxy acid in a dilute solution with a compatible, high-boiling point solvent. Saturated aliphatic tertiary alcohols have been noted as potential stabilizing solvents for some peroxycarboxylic acids.[10]
Q4: My reaction mixture is an aqueous solution. How can I extract the this compound?
A4: Peroxycarboxylic acids can be extracted from aqueous solutions into an organic solvent.
-
Select an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Avoid solvents that are prone to forming peroxides themselves or are highly volatile.
-
Perform the extraction at a low temperature using a jacketed separation funnel or by pre-chilling all solutions and glassware.
-
Minimize the extraction time to reduce the risk of decomposition.
Experimental Protocols
Protocol 1: General Purification by Aqueous Extraction and Low-Temperature Crystallization
This protocol is a general guideline and should be adapted based on the specific properties of the reaction mixture.
-
Initial Quenching (Optional):
-
Cool the reaction mixture to 0-5°C in an ice-water bath.
-
Slowly add a cold, dilute solution of sodium sulfite or sodium thiosulfate to quench any unreacted hydrogen peroxide. Monitor the temperature closely to prevent any exothermic decomposition.
-
-
Extraction:
-
Extract the aqueous reaction mixture with a cold, appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers sequentially with:
-
Cold, deionized water.
-
Cold, dilute sodium bicarbonate solution to remove unreacted but-2-enoic acid.
-
Cold brine solution.
-
-
Dry the organic layer over anhydrous magnesium sulfate at a low temperature.
-
-
Crystallization:
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure at a low temperature. Caution: Do not evaporate to dryness. [5]
-
Attempt crystallization by adding a non-polar co-solvent (e.g., hexane, petroleum ether) and storing the solution at -20°C to -80°C.
-
Isolate the crystals by cold filtration and wash with a small amount of the cold crystallization solvent.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation:
-
Adsorb the crude, semi-purified product onto a small amount of silica gel.
-
Gently evaporate the solvent at low temperature to obtain a dry, free-flowing powder.
-
-
Column Preparation:
-
Pack a chromatography column with silica gel using a suitable non-polar eluent system (e.g., hexane/ethyl acetate).
-
It is highly recommended to perform the chromatography in a cold room or with a jacketed column to maintain a low temperature.
-
-
Elution:
-
Load the prepared slurry onto the top of the column.
-
Elute the product using a gradient of increasing polarity.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and carefully remove the solvent under reduced pressure at a low temperature.
-
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Organic Peroxides in the Workplace - HSI [hsi.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. eopsg.org [eopsg.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. hmroyal.com [hmroyal.com]
- 7. epfl.ch [epfl.ch]
- 8. Analysis of unsaturated fatty acids, and their hydroperoxy and hydroxy derivatives by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomeric separation and analysis of unsaturated hydroperoxy fatty acids by chiral column chromatography-mass spectrometry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. US3130169A - Stabilization of peroxy carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for But-2-ene Epoxidation
Welcome to the technical support center for the catalytic epoxidation of but-2-ene. This resource is designed for researchers, scientists, and professionals in drug development to provide detailed guidance on catalyst selection, experimental protocols, and troubleshooting for this important chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the epoxidation of but-2-ene?
A1: The most common catalysts for but-2-ene epoxidation fall into several categories:
-
Manganese-based catalysts: These are often used with oxidants like hydrogen peroxide or peracetic acid. Manganese complexes, sometimes supported, are known for their high activity. Additives such as salicylic acid or sodium acetate can enhance their performance.[1][2]
-
Rhenium-based catalysts: Methyltrioxorhenium (MTO) is a well-known homogeneous catalyst that is effective with hydrogen peroxide. Heterogenized rhenium catalysts have also been developed to facilitate catalyst recovery.
-
Titanium-based catalysts: Titanium silicalite-1 (TS-1) is a notable heterogeneous catalyst, particularly for the epoxidation of small alkenes like but-2-ene with hydrogen peroxide.[3]
-
Molybdenum-based catalysts: Polymer-supported molybdenum(VI) complexes have shown effectiveness in alkene epoxidation using tert-butyl hydroperoxide (TBHP) as the oxidant.[4]
-
Gas-Phase Ozone-mediated Epoxidation: While not a traditional catalytic process in the same vein, the gas-phase epoxidation of but-2-ene using ozone is a highly selective method.[5]
Q2: What are the primary oxidants used in but-2-ene epoxidation?
A2: The choice of oxidant is crucial and is often paired with a specific catalyst system:
-
Hydrogen Peroxide (H₂O₂): A common "green" oxidant used with manganese, rhenium, and titanium-based catalysts.[1][2][3]
-
Peracetic Acid: A pre-formed or in-situ generated peracid that is effective with manganese catalysts.[6]
-
tert-Butyl Hydroperoxide (TBHP): Often used with molybdenum-based catalysts.[4]
-
Ozone (O₃): Used in gas-phase epoxidation reactions.[5]
Q3: What are the expected products of but-2-ene epoxidation?
A3: The epoxidation of but-2-ene is stereospecific. This means the stereochemistry of the starting alkene determines the stereochemistry of the resulting epoxide:
-
cis-2-Butene yields cis-2,3-dimethyloxirane (a meso compound).[7]
-
trans-2-Butene yields a racemic mixture of trans-2,3-dimethyloxirane .
Q4: What are common side reactions to be aware of?
A4: The primary side reaction is the ring-opening of the epoxide to form a diol (butane-2,3-diol). This is particularly prevalent in the presence of water and acidic or basic conditions.[8] Other potential side reactions can include over-oxidation or isomerization of the alkene, depending on the catalyst and reaction conditions.
Catalyst Performance Data
The selection of a suitable catalyst is critical for achieving high conversion and selectivity. The following table summarizes performance data for various catalytic systems in the epoxidation of but-2-ene and similar alkenes.
| Catalyst System | Substrate | Oxidant | Conversion (%) | Selectivity to Epoxide (%) | Key Remarks |
| Gas-Phase/Ozone | cis/trans-2-Butene | Ozone | >90 | ~90 | High selectivity, conducted at elevated temperatures (325 °C).[5] |
| Titanium Silicalite-1 (TS-1) | 1-Butene | H₂O₂ | >98 | >98 | Highly stable product with excellent selectivity.[3] |
| Polymer-supported Mo(VI) | Various Alkenes | TBHP | Variable | High | Good reusability of the catalyst.[4] |
| Manganese(II) salts | Various Alkenes | H₂O₂ | Variable | Variable | Requires bicarbonate buffer; additives can enhance rate and yield.[1][2] |
Experimental Protocols
Below are detailed methodologies for key epoxidation reactions of but-2-ene.
Protocol 1: Gas-Phase Epoxidation of But-2-ene using Ozone
This protocol is based on the gas-phase epoxidation of but-2-ene in a flow-through reactor.[5]
Materials:
-
cis- or trans-2-butene
-
Ozone (O₃)
-
Nitrogen (N₂) and Oxygen (O₂) gas mixture (as carrier gas)
-
Flow-through reactor
-
Gas chromatograph (GC) for analysis
Procedure:
-
Set up the flow-through reactor and ensure all connections are secure and leak-proof.
-
Heat the reactor to the desired temperature, typically around 325 °C.
-
Establish a steady flow of the N₂/O₂ carrier gas through the reactor.
-
Introduce a controlled flow of but-2-ene into the carrier gas stream.
-
Introduce a controlled flow of ozone as the primary oxidizing agent. The pressure is typically maintained at around 0.5 bar.
-
Allow the reaction to proceed, collecting the effluent gas stream for analysis.
-
Analyze the product mixture using gas chromatography to determine the conversion of but-2-ene and the selectivity to the corresponding epoxide.
Protocol 2: Liquid-Phase Epoxidation of 1-Butene with Titanium Silicalite-1 (TS-1)
This protocol describes the epoxidation of 1-butene using a heterogeneous TS-1 catalyst in a trickle bed reactor.[3]
Materials:
-
1-Butene
-
Hydrogen peroxide (H₂O₂) solution in methanol
-
Titanium Silicalite-1 (TS-1) catalyst
-
Trickle bed reactor
-
High-performance liquid chromatograph (HPLC) or GC for analysis
Procedure:
-
Pack the trickle bed reactor with the TS-1 catalyst.
-
Initiate a continuous flow of the liquid phase (H₂O₂ in methanol) and the gas phase (1-butene) through the reactor.
-
Maintain the desired reaction temperature and pressure.
-
Collect the liquid effluent from the reactor for analysis.
-
Analyze the product mixture using HPLC or GC to quantify the conversion of 1-butene and the selectivity to 1,2-epoxybutane.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Conversion of But-2-ene | 1. Catalyst deactivation. 2. Insufficient oxidant concentration. 3. Suboptimal reaction temperature or pressure. 4. Poor mixing in the reactor. | 1. Regenerate the catalyst (see catalyst regeneration section). 2. Increase the oxidant feed rate or concentration. 3. Optimize reaction conditions based on the specific catalyst system. 4. Ensure adequate mixing to improve mass transfer. |
| Low Selectivity to Epoxide | 1. Epoxide ring-opening to form diols. 2. Over-oxidation of the epoxide. 3. Isomerization of but-2-ene. | 1. Minimize water content in the reaction mixture. Avoid acidic or basic conditions if possible. 2. Reduce reaction time or temperature. 3. Choose a catalyst known for high selectivity and operate at optimal conditions. |
| Catalyst Deactivation | 1. Adsorption of the epoxide product onto the catalyst active sites. 2. Fouling of the catalyst surface by polymeric byproducts. 3. Leaching of the active metal from the support. | 1. For catalysts like zirconium silicates, consider using a solvent that can help desorb the product.[8] 2. Implement a regeneration procedure involving calcination or solvent washing. 3. Use a well-supported heterogeneous catalyst and operate under conditions that minimize leaching. |
Visualizing Workflows and Logic
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening and evaluating catalysts for but-2-ene epoxidation.
Troubleshooting Logic for Low Epoxide Yield
Caption: A decision tree for troubleshooting low epoxide yield in but-2-ene reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Effect of pH on But-2-eneperoxoic acid stability and reactivity
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of But-2-eneperoxoic acid?
A1: While specific data for this compound is unavailable, generally, peroxycarboxylic acids are more stable in acidic to neutral pH ranges. In alkaline solutions, peroxy acids are more susceptible to decomposition. The decomposition can be catalyzed by trace metal impurities, and the rate of decomposition tends to increase with higher pH. For instance, studies on other peroxy acids have shown increased decomposition rates in alkaline conditions. It is crucial to maintain the pH of stock solutions and reaction mixtures within a weakly acidic to neutral range (pH 4-7) for optimal stability, unless the reaction protocol specifically requires alkaline conditions.
Q2: What is the expected effect of pH on the reactivity of this compound in epoxidation reactions?
A2: The reactivity of peroxy acids in epoxidation reactions is pH-dependent. Based on studies with the analogue crotonic acid, the rate of epoxidation is influenced by pH. In one study, the rate of epoxidation of crotonic acid with hydrogen peroxide catalyzed by sodium orthovanadate was found to decrease as the pH increased from 3.26 to 5.50, after which it showed a slight increase.[1][2][3] This suggests that for epoxidation reactions involving this compound, the optimal pH for reactivity may be in the acidic range. However, the exact optimal pH can be substrate-dependent and should be determined empirically.
Q3: Can I store solutions of this compound? If so, under what conditions?
A3: Due to their inherent instability, it is generally recommended to prepare solutions of peroxycarboxylic acids fresh for immediate use.[4][5] If short-term storage is necessary, solutions should be kept at low temperatures (2-8 °C) and protected from light. The pH of the solution should be maintained in the weakly acidic range to minimize decomposition. It is also advisable to use solvents that are free of metal impurities and to add chelating agents like dipicolinic acid to sequester metal ions that can catalyze decomposition.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of active oxygen content in the peroxy acid solution. | 1. High pH of the solution. 2. Presence of metal ion contaminants. 3. Elevated storage temperature. 4. Exposure to light. | 1. Verify and adjust the pH of the solution to a weakly acidic range (e.g., pH 4-6) using a suitable buffer. 2. Use high-purity solvents and glassware. Consider adding a small amount of a chelating agent (e.g., EDTA, dipicolinic acid). 3. Store the solution at a reduced temperature (2-8 °C). 4. Store the solution in an amber bottle or protect it from light. |
| Low or no reactivity in an epoxidation experiment. | 1. Suboptimal reaction pH. 2. Decomposition of the peroxy acid prior to or during the reaction. 3. Incorrect solvent choice. | 1. Optimize the reaction pH by performing small-scale trials across a pH range (e.g., pH 3 to 7). 2. Use a freshly prepared solution of this compound and verify its active oxygen content before starting the reaction. 3. Ensure the solvent is compatible with the reaction and does not promote peroxy acid decomposition. |
| Formation of unexpected byproducts. | 1. Side reactions due to extreme pH. 2. Radical decomposition of the peroxy acid. | 1. Maintain the reaction pH within the optimal range to favor the desired reaction pathway. 2. Avoid high temperatures and the presence of radical initiators unless intended for the specific reaction. |
Data Summary
The following table summarizes the observed effect of pH on the epoxidation rate of crotonic acid, a structural analogue of this compound.
| pH | Relative Rate of Epoxidation of Crotonic Acid* |
| 3.26 | Decreasing rate with increasing pH |
| 5.50 | Minimum rate observed |
| > 5.50 | Slight increase in rate |
*Data extrapolated from a study on the epoxidation of crotonic acid with hydrogen peroxide catalyzed by sodium orthovanadate. The trend may vary for this compound and with different reaction systems.[1][2][3]
Experimental Protocols
Protocol 1: General Procedure for In-Situ Generation of this compound
This protocol describes a general method for the in-situ generation of peroxycarboxylic acids from the corresponding carboxylic acid and hydrogen peroxide, which is a common and safer alternative to handling concentrated peroxy acid solutions.[4][7]
Materials:
-
But-2-enoic acid
-
Hydrogen peroxide (30-50% solution)
-
Acid catalyst (e.g., sulfuric acid, Amberlite IR-120 resin)
-
An appropriate organic solvent (e.g., ethyl acetate, dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Standardized sodium thiosulfate solution for titration
-
Potassium iodide
-
Starch indicator solution
Procedure:
-
Dissolve But-2-enoic acid in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Slowly add a stoichiometric excess of hydrogen peroxide to the solution while stirring.
-
Add a catalytic amount of the acid catalyst.
-
Allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) and monitor the formation of the peroxy acid by iodometric titration of small aliquots.
-
Once the desired concentration is reached, the reaction mixture can be used directly for subsequent reactions.
-
For workup (if necessary), carefully wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acids, followed by a wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
The resulting solution containing this compound should be used immediately.
Safety Precaution: Organic peroxides are potentially explosive. All operations should be conducted behind a safety shield in a well-ventilated fume hood. Avoid friction, grinding, and impact.
Protocol 2: Monitoring the Stability of this compound at Different pH Values
Materials:
-
A freshly prepared solution of this compound in a suitable solvent.
-
Buffer solutions of various pH values (e.g., pH 4, 7, 9).
-
Standardized sodium thiosulfate solution.
-
Potassium iodide.
-
Starch indicator solution.
-
Thermostated water bath or incubator.
Procedure:
-
Prepare a series of buffered solutions of this compound by diluting a stock solution into the respective buffer solutions to a known initial concentration.
-
Incubate the solutions at a constant temperature (e.g., 25 °C).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffered solution.
-
Determine the concentration of the remaining peroxy acid in each aliquot by iodometric titration: a. Add the aliquot to an excess of potassium iodide solution in an acidic medium (e.g., acetic acid). b. Titrate the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator.
-
Plot the concentration of this compound versus time for each pH value to determine the decomposition rate.
Visualizations
Caption: Experimental workflow for determining the effect of pH on the stability of this compound.
Caption: Logical relationship between pH and the general stability and reactivity of peroxy acids.
References
- 1. Kinetics of the Epoxidation of Crotonic Acid by Aqueous Hydrogen Peroxide Catalysed by Sodium Orthovanadatae : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aidic.it [aidic.it]
- 6. US3130169A - Stabilization of peroxy carboxylic acids - Google Patents [patents.google.com]
- 7. Peroxy acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Removal of But-2-eneperoxoic Acid from Wastewater
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the removal of but-2-eneperoxoic acid from wastewater.
Disclaimer: Specific experimental data for the removal of this compound is limited in publicly available literature. The information provided herein is based on established principles and data from analogous compounds, particularly other peroxy acids and unsaturated carboxylic acids. Users should consider this guidance as a starting point and optimize parameters for their specific experimental conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the treatment of wastewater containing this compound using common Advanced Oxidation Processes (AOPs).
Fenton Treatment Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low removal efficiency of this compound. | Incorrect pH: The Fenton reaction is highly pH-dependent, with optimal performance typically between pH 3 and 4.[1][2][3] At lower pH values, the reaction can be inhibited.[4] At higher pH, iron precipitates as ferric hydroxide, reducing catalyst availability.[1][2] | - Adjust the pH of the wastewater to the optimal range of 3-4 using dilute H₂SO₄ or NaOH. - Continuously monitor and adjust the pH throughout the reaction, as it may change. |
| Suboptimal H₂O₂/Fe²⁺ Ratio: An incorrect ratio of hydrogen peroxide to ferrous iron can limit the generation of hydroxyl radicals. Excess H₂O₂ can act as a scavenger of hydroxyl radicals, reducing efficiency.[5] | - Experimentally determine the optimal H₂O₂/Fe²⁺ molar ratio. Start with a common ratio such as 10:1 and test variations. - Add H₂O₂ in a stepwise or continuous manner rather than all at once to maintain an effective concentration. | |
| Presence of Scavengers: Other organic or inorganic compounds in the wastewater (e.g., chloride, carbonate) can compete for hydroxyl radicals, reducing the degradation of the target compound.[6][7] | - Characterize the wastewater to identify potential scavengers. - Consider a pre-treatment step to remove interfering substances if they are present in high concentrations. | |
| Rapid, uncontrolled reaction or excessive heat generation. | High concentration of reagents: Adding high concentrations of Fenton's reagents, especially to a concentrated waste stream, can lead to a highly exothermic and potentially hazardous reaction. | - Add the Fenton's reagent (particularly H₂O₂) slowly and in a controlled manner. - Consider diluting the wastewater if the concentration of this compound is very high. - Conduct the reaction in a vessel with adequate cooling and pressure relief. |
| Formation of excessive iron sludge. | High initial Fe²⁺ dosage: Using a higher than necessary concentration of ferrous iron will result in a larger volume of iron sludge after pH neutralization.[4] | - Optimize the Fe²⁺ dosage to the minimum effective concentration. - Investigate heterogeneous Fenton processes that use solid catalysts to minimize sludge production. |
UV/H₂O₂ Treatment Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low degradation rate of this compound. | Insufficient UV dosage: The UV dose (a product of UV intensity and exposure time) may be too low to effectively activate the hydrogen peroxide and generate an adequate concentration of hydroxyl radicals.[8] | - Increase the UV lamp power or the exposure time. - Ensure the wastewater is well-mixed to provide uniform UV exposure. |
| UV absorbance by wastewater components: High turbidity or the presence of other UV-absorbing compounds in the wastewater can shield this compound from UV light, reducing treatment efficiency.[9] | - Pretreat the wastewater to reduce turbidity and remove UV-absorbing substances.[9] - Use a UV system with a wavelength that is less affected by the specific matrix components. | |
| Inadequate H₂O₂ concentration: The concentration of hydrogen peroxide may be too low for efficient hydroxyl radical generation or too high, leading to scavenging effects.[10] | - Optimize the H₂O₂ concentration by conducting batch tests at different dosages. - Ensure proper mixing to distribute the H₂O₂ evenly throughout the reactor. | |
| Fouling of UV lamp sleeves. | Deposition of minerals or organic matter: Over time, the quartz sleeves of the UV lamps can become coated with materials from the wastewater, which blocks the transmission of UV light.[8] | - Implement a regular cleaning schedule for the UV lamp sleeves. - Consider pretreatment of the wastewater to remove foulants. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary challenges in removing this compound from wastewater?
A1: The primary challenges include its reactivity, potential for forming byproducts, and the complexity of industrial wastewater matrices. As a peroxy acid, it is a strong oxidizer, which can influence the choice of treatment materials and conditions. The presence of a carbon-carbon double bond in its structure may lead to the formation of various degradation products.
Q2: Which treatment technologies are most promising for this compound?
A2: Advanced Oxidation Processes (AOPs) are highly promising for the degradation of refractory organic compounds like this compound.[11] The most common and effective AOPs for similar compounds are the Fenton process (Fe²⁺/H₂O₂) and UV/H₂O₂ treatment.[12] These methods generate highly reactive hydroxyl radicals that can effectively break down the molecule. Bioremediation could also be a viable, more environmentally friendly option, though it may require longer treatment times and specific microbial consortia.[13]
Fenton Process FAQs
Q3: What is the mechanism of the Fenton process for degrading organic pollutants?
A3: The Fenton process involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals (•OH), which are powerful oxidizing agents.[1] These radicals then attack and break down organic molecules like this compound. The iron catalyst is regenerated through a series of reactions.[3]
Q4: How do I determine the optimal conditions for the Fenton treatment of my wastewater?
A4: The optimal conditions (pH, H₂O₂/Fe²⁺ ratio, reaction time) are highly dependent on the specific wastewater composition. It is essential to perform bench-scale experiments to determine the most effective parameters.[1] Start with a pH around 3-4 and a H₂O₂/Fe²⁺ molar ratio of approximately 10:1, then vary these parameters to find the conditions that yield the highest removal efficiency.[1][2][3]
UV/H₂O₂ Process FAQs
Q5: How does the UV/H₂O₂ process work?
A5: In the UV/H₂O₂ process, ultraviolet (UV) light is used to cleave hydrogen peroxide (H₂O₂) molecules, generating hydroxyl radicals (•OH).[14] These radicals are responsible for the oxidation and degradation of organic contaminants.[14]
Q6: What factors influence the efficiency of the UV/H₂O₂ treatment?
A6: The key factors include the UV dose (intensity and time), hydrogen peroxide concentration, pH, and the composition of the wastewater.[8] Substances that absorb UV light or scavenge hydroxyl radicals can reduce the process efficiency.[9]
Analytical and Monitoring FAQs
Q7: How can I monitor the degradation of this compound during an experiment?
A7: The concentration of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry). For a general indication of organic content reduction, you can measure Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD). Spectrophotometric methods can also be used for the quantification of organic peroxides.[15][16]
Q8: How can I confirm the generation of hydroxyl radicals in my AOP system?
A8: The generation of hydroxyl radicals can be confirmed and quantified using various methods. Electron Paramagnetic Resonance (EPR) spectroscopy with a spin trapping agent like DMPO is a direct and sensitive method.[17][18] Alternatively, chemical probes such as p-chlorobenzoic acid (pCBA) or coumarin can be used, where the rate of their degradation or the formation of their hydroxylated products is measured.[17][19]
Experimental Protocols
Protocol 1: Bench-Scale Fenton Treatment
-
Wastewater Characterization:
-
Measure the initial concentration of this compound, TOC, COD, and pH of the wastewater sample.
-
-
Experimental Setup:
-
Use a glass beaker of appropriate volume (e.g., 1 L) placed on a magnetic stirrer.[20]
-
Prepare stock solutions of FeSO₄·7H₂O and H₂O₂ (30% w/w).
-
-
Procedure:
-
Place 500 mL of the wastewater sample into the beaker and begin stirring.[21]
-
Adjust the initial pH to the desired value (e.g., 3.5) using dilute H₂SO₄ or NaOH.[1]
-
Add the required amount of FeSO₄·7H₂O stock solution to achieve the target Fe²⁺ concentration.[2]
-
Add the calculated volume of H₂O₂ stock solution to start the reaction.[2]
-
Start a timer and collect samples at predetermined intervals (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Immediately quench the reaction in the collected samples by adding a suitable reagent (e.g., sodium sulfite) to consume any residual H₂O₂ and adjusting the pH to >8 to precipitate the iron.
-
Filter the samples before analysis.
-
-
Analysis:
-
Analyze the quenched and filtered samples for the concentration of this compound, TOC, and/or COD.
-
Protocol 2: Lab-Scale UV/H₂O₂ Treatment
-
Wastewater Characterization:
-
As in Protocol 1, measure the initial concentration of this compound, TOC, COD, pH, and also UV absorbance at 254 nm.
-
-
Experimental Setup:
-
Use a photochemical reactor equipped with a UV lamp (typically a low-pressure mercury lamp emitting at 254 nm) and a quartz sleeve.[22] The reactor should have a mechanism for stirring or recirculation.
-
Prepare a stock solution of H₂O₂.
-
-
Procedure:
-
Fill the reactor with a known volume of the wastewater sample.
-
If necessary, adjust the pH to the desired level.
-
Add the required amount of H₂O₂ stock solution and ensure it is well-mixed.[23]
-
Turn on the UV lamp to initiate the reaction and start the timer.
-
Collect samples at specified time points.
-
Quench the reaction in the samples by adding a catalase or sodium sulfite solution to remove residual H₂O₂.
-
-
Analysis:
-
Analyze the quenched samples for the concentration of this compound, TOC, and/or COD.
-
Visualizations
Caption: Fenton process workflow for pollutant degradation.
Caption: UV/H₂O₂ experimental workflow.
References
- 1. iwaponline.com [iwaponline.com]
- 2. ijiet.com [ijiet.com]
- 3. irjet.net [irjet.net]
- 4. ijarp.org [ijarp.org]
- 5. Application of Fenton’s Reaction for Removal of Organic Matter from Groundwater [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of industrial contamination in municipal secondary effluent disinfection by UV/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultraviolet/Hydrogen Peroxide Advanced Oxidation in WWTP [netsolwater.com]
- 9. redalyc.org [redalyc.org]
- 10. witpress.com [witpress.com]
- 11. Advanced oxidation process for the treatment of industrial wastewater: A review on strategies, mechanisms, bottlenecks and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advanced Oxidation Processes (AOPs) for Industrial Wastewater Treatment [netsolwater.com]
- 13. Bioremediation - Wikipedia [en.wikipedia.org]
- 14. waterandwastewater.com [waterandwastewater.com]
- 15. bohrium.com [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. OH radical monitoring technologies for AOP advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Towards reliable quantification of hydroxyl radicals in the Fenton reaction using chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Removal of organic pollutants from produced water using Fenton oxidation | E3S Web of Conferences [e3s-conferences.org]
- 21. researchgate.net [researchgate.net]
- 22. Continuous UV/H2O2 Process: A Sustainable Wastewater Treatment Approach for Enhancing the Biodegradability of Aqueous PVA [mdpi.com]
- 23. iwaponline.com [iwaponline.com]
Technical Support Center: Safe Quenching of Unreacted But-2-eneperoxoic Acid
This guide provides detailed protocols and safety information for researchers, scientists, and drug development professionals on the safe quenching of unreacted but-2-eneperoxoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hazardous?
This compound is an organic peroxy acid. Like other organic peroxides, it is a highly reactive and potentially explosive compound.[1][2] The presence of the peroxo group (-O-O-) makes it susceptible to decomposition, which can be initiated by heat, friction, shock, or contact with incompatible materials.[1][3] This decomposition can be violently exothermic, leading to fire or explosion.[2]
Q2: What are the primary hazards associated with handling this compound?
The primary hazards include:
-
Explosion and Fire: Organic peroxides can be detonated by minimal friction, shock, or heat.[1]
-
High Reactivity: They can react violently with other chemicals, including reducing agents, strong acids, bases, and metals.[2][3]
-
Thermal Instability: Some peroxides can decompose at room temperature, and the process can accelerate, leading to a thermal runaway.[1][4]
-
Health Hazards: Organic peroxides are often corrosive and can cause irritation to the eyes, skin, and respiratory tract.[2][5]
Q3: Why is it necessary to quench unreacted this compound?
It is crucial to quench or destroy any unreacted this compound at the end of a reaction for several reasons:
-
To prevent the formation of explosive peroxide crystals upon concentration of the reaction mixture.[6]
-
To ensure the safe handling and disposal of the reaction waste.[3][7]
-
To avoid unintended side reactions or decomposition during product workup and purification.[8]
Q4: What are the recommended quenching agents for peroxy acids?
Commonly used and effective quenching agents for peroxy acids include aqueous solutions of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃).[9][10][11] An acidic solution of ferrous sulfate (FeSO₄) can also be used.[7][12]
Q5: How can I test for the presence of residual peroxides?
Commercially available peroxide test strips are a convenient method for detecting the presence of peroxides.[6] Alternatively, a solution of sodium or potassium iodide in glacial acetic acid can be used; a positive test will result in the formation of a yellow to brown color from the oxidation of iodide to iodine.[7][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| The reaction mixture remains positive for peroxides after quenching. | Insufficient amount of quenching agent was added. | Add more of the quenching solution in small portions and re-test for peroxides after each addition. |
| The quenching reaction is slow due to low temperature. | Allow the mixture to stir for a longer period at a controlled, safe temperature. Do not heat the mixture. | |
| The peroxide is not readily soluble in the aqueous quenching solution. | Ensure vigorous stirring to maximize contact between the organic and aqueous phases. | |
| A significant exotherm is observed during quenching. | The quenching agent was added too quickly. | Addition of the quenching agent should always be slow and portion-wise, with efficient cooling (e.g., using an ice bath) to dissipate the heat generated.[13] |
| The concentration of the peroxide is too high. | Dilute the reaction mixture with a compatible solvent before quenching to better control the reaction rate and temperature.[3] | |
| Solid material precipitates during the quenching process. | The byproduct of the quenching reaction (e.g., sodium sulfate) is insoluble in the solvent system. | This is generally not a cause for concern and the solid can be removed by filtration during workup. |
Experimental Protocols
Important Safety Precautions:
-
Always work in a well-ventilated fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[3][5]
-
Have an appropriate fire extinguisher (e.g., ABC dry powder) and a safety shower/eyewash station readily accessible.[5]
-
Avoid using metal spatulas or stir bars that could cause friction or sparks.[1]
-
Keep the reaction away from heat sources, direct sunlight, and incompatible materials.[2][3]
Protocol 1: Quenching with Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃)
This is a widely used and effective method for quenching peroxy acids.[9][10]
Materials:
-
Reaction mixture containing unreacted this compound
-
Saturated aqueous solution of sodium bisulfite or 1 M aqueous solution of sodium sulfite
-
Ice bath
-
Peroxide test strips
Procedure:
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add the sodium bisulfite or sodium sulfite solution dropwise with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10 °C.
-
After the initial addition, continue to stir the mixture for at least 30 minutes.
-
Test for the presence of residual peroxides using a peroxide test strip. To do this, withdraw a small aliquot of the organic layer, spot it on the test strip, and allow the solvent to evaporate before adding a drop of water to the strip.
-
If the test is positive, add more of the quenching solution and continue to stir for another 30 minutes before re-testing.
-
Repeat step 5 until the peroxide test is negative.
-
Proceed with the standard aqueous workup of your reaction.
Stoichiometry of Quenching Reactions:
| Quenching Agent | Molar Ratio (Agent:Peroxide) | Reaction Equation |
| Sodium Sulfite (Na₂SO₃) | 1:1 | RCO₃H + Na₂SO₃ → RCO₂H + Na₂SO₄ |
| Sodium Bisulfite (NaHSO₃) | 1:1 | RCO₃H + NaHSO₃ → RCO₂H + NaHSO₄ |
Note: It is recommended to use an excess of the quenching agent to ensure complete destruction of the peroxide.
Protocol 2: Quenching with Acidic Ferrous Sulfate (FeSO₄)
This method is also effective for destroying peroxides.[7][12]
Materials:
-
Reaction mixture containing unreacted this compound
-
Acidic ferrous sulfate solution (prepare by dissolving 6 g of FeSO₄·7H₂O in a mixture of 11 mL of water and 0.6 mL of concentrated sulfuric acid)[7][12]
-
Ice bath
-
Peroxide test strips
Procedure:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared acidic ferrous sulfate solution with vigorous stirring.
-
Stir the mixture for at least 30 minutes at 0-5 °C.
-
Test for the presence of residual peroxides as described in Protocol 1.
-
If the test is positive, add more of the ferrous sulfate solution and continue stirring.
-
Repeat until a negative peroxide test is obtained.
-
Proceed with the aqueous workup.
Visualizations
Chemical Structures and Quenching Reaction
Note: The DOT script above uses placeholder image links for chemical structures as direct rendering of complex chemical structures in DOT is not feasible. In a real application, these would be replaced with actual image URLs.
Caption: General reaction for quenching this compound with sodium sulfite.
Experimental Workflow for Safe Quenching
Caption: Workflow for the safe quenching of unreacted this compound.
References
- 1. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 2. Organic Peroxides in the Workplace - HSI [hsi.com]
- 3. eopsg.org [eopsg.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ihedelftrepository.contentdm.oclc.org [ihedelftrepository.contentdm.oclc.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. epfl.ch [epfl.ch]
Validation & Comparative
A Comparative Guide to Epoxidation: But-2-eneperoxoic Acid versus Peracetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of but-2-eneperoxoic acid and peracetic acid for use in epoxidation reactions. While peracetic acid is a well-documented and widely utilized reagent in this context, it is important to note that publicly available experimental data on the performance of this compound as an epoxidizing agent is limited. Therefore, this comparison combines established data for peracetic acid with a theoretical assessment of this compound based on its chemical structure.
Theoretical and Structural Comparison
This compound, also known as peroxycrotonic acid, is the peroxy acid derivative of but-2-enoic acid (crotonic acid). The primary structural difference between this compound and peracetic acid is the presence of a carbon-carbon double bond in the acyl group of the former. This unsaturation is expected to influence its electronic properties, stability, and reactivity.
| Property | This compound (Peroxycrotonic Acid) | Peracetic Acid (Peroxyethanoic Acid) |
| Chemical Formula | C₄H₆O₃ | C₂H₄O₃ |
| Molar Mass | 102.09 g/mol | 76.05 g/mol |
| Structure | CH₃-CH=CH-COOOH | CH₃-COOOH |
| Key Feature | Contains a C=C double bond in conjugation with the carbonyl group. | Saturated acyl group. |
| Predicted Reactivity | The electron-withdrawing nature of the double bond may increase the electrophilicity of the peroxy acid oxygen, potentially leading to higher reactivity in epoxidation. | A standard and effective epoxidizing agent with well-characterized reactivity. |
| Predicted Stability | The presence of the double bond may offer pathways for polymerization or other side reactions, potentially reducing its stability compared to peracetic acid. | Generally more stable than unsaturated peroxy acids, though still requires careful handling. |
Performance Data: Peracetic Acid in Epoxidation
Peracetic acid has been extensively studied and employed in the epoxidation of a wide range of alkenes. The following table summarizes its performance in various epoxidation reactions, highlighting its efficacy and versatility.
| Substrate | Catalyst/Conditions | Reaction Time | Temperature (°C) | Conversion (%) | Epoxide Yield (%) | Selectivity (%) |
| Styrene | Manganese catalyst, CH₃CN | 1-6 h | 0 | >99 | 91->99 | High |
| Cyclooctene | Mn(OAc)₂, 2-picolinic acid, continuous flow | - | - | 100 | 83 | - |
| 1-Octene | Mn(OAc)₂, 2-picolinic acid, continuous flow | - | - | 100 | 78 | - |
| Soybean Oil | In situ generation, Amberlite IR-120H | - | 65 | - | 87.73 | - |
| Unsaturated Fatty Alcohols | In situ generation, ion exchange resin | - | - | 96.6 | 83.8 | - |
| Petroleum Resin | In situ generation, ion exchange resin | 8 h | 75 | 91 | - | - |
Experimental Protocols
Detailed Experimental Protocol: Epoxidation of an Alkene with Peracetic Acid
This protocol is a general guideline for the epoxidation of an alkene using a pre-formed solution of peracetic acid.
Materials:
-
Alkene (e.g., cyclohexene)
-
Peracetic acid solution (e.g., 32% in acetic acid)
-
Anhydrous sodium carbonate or sodium bicarbonate
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a magnetic stir bar and an addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the alkene (1 equivalent) in dichloromethane. Add anhydrous sodium carbonate (2-3 equivalents) to neutralize the acetic acid present in the peracetic acid solution and that which is formed as a byproduct. Cool the stirred mixture in an ice bath.
-
Addition of Peracetic Acid: Slowly add the peracetic acid solution (1.1-1.2 equivalents) dropwise to the cooled alkene solution via an addition funnel over a period of 30-60 minutes. Maintain the reaction temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the evolution of gas ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude epoxide.
-
Purification: If necessary, purify the crude product by distillation or column chromatography.
General Experimental Protocol for Epoxidation with a Generic Peroxy Acid
This protocol can be adapted for other peroxy acids, such as this compound, with the understanding that reaction conditions may need to be optimized. Caution: Peroxy acids, especially those with unsaturation, can be unstable and potentially explosive. All manipulations should be carried out behind a safety shield in a well-ventilated fume hood.
Materials:
-
Alkene
-
Peroxy acid (e.g., this compound, if available or synthesized in situ)
-
Aprotic solvent (e.g., dichloromethane, chloroform, ethyl acetate)
-
Buffer or base (e.g., sodium bicarbonate, disodium phosphate) to control pH
-
Reducing agent for quenching (e.g., sodium sulfite solution)
-
Standard work-up reagents (separatory funnel, drying agent, etc.)
Procedure:
-
Preparation: Dissolve the alkene in the chosen aprotic solvent in a round-bottom flask equipped with a stir bar and cooled in an ice or water bath.
-
Reagent Addition: Slowly add the peroxy acid (typically 1.1-1.5 equivalents), either as a solution or in portions if it is a solid, to the stirred alkene solution. The addition of a buffer may be necessary to prevent acid-catalyzed ring-opening of the epoxide product.
-
Reaction Control: Monitor the internal temperature of the reaction mixture and maintain it at a predetermined level (e.g., 0-25°C) using the cooling bath.
-
Monitoring: Follow the reaction's progress using an appropriate analytical technique (TLC, GC, NMR).
-
Quenching: Once the reaction is complete, quench any remaining peroxy acid by the slow addition of a reducing agent, such as a saturated aqueous solution of sodium sulfite.
-
Work-up and Isolation: Proceed with a standard aqueous work-up to remove the carboxylic acid byproduct and other water-soluble materials. Isolate the epoxide product by extraction, followed by drying and removal of the solvent.
-
Purification: Purify the epoxide as required.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for an epoxidation experiment.
A Comparative Guide to the Efficacy of But-2-eneperoxoic Acid as an Oxidant
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of an oxidant is pivotal to the success of a reaction, influencing yield, selectivity, and overall efficiency. This guide provides a comparative analysis of but-2-eneperoxoic acid, a short-chain unsaturated peroxy acid, against commonly employed oxidants. Due to the limited availability of specific experimental data for this compound, this guide will refer to it as peroxycrotonic acid, its more standard chemical name, and will extrapolate its expected efficacy based on established principles of peroxy acid reactivity. The comparison will be drawn against its saturated analog, peracetic acid, and the widely used meta-chloroperoxybenzoic acid (m-CPBA).
Peroxy acids are a class of organic compounds characterized by the -C(O)OOH functional group and are renowned for their utility in a variety of oxidation reactions, including epoxidation of alkenes (Prilezhaev reaction) and the conversion of ketones to esters (Baeyer-Villiger oxidation).[1] The oxidizing power of a peroxy acid is generally correlated with the acidity of the parent carboxylic acid; a lower pKa of the corresponding carboxylic acid results in a more reactive peroxy acid.[1][2]
Comparative Efficacy of Peroxy Acid Oxidants
The introduction of a carbon-carbon double bond in the backbone of peroxycrotonic acid is expected to influence its electronic properties and, consequently, its oxidizing strength. The electron-withdrawing nature of the double bond should slightly increase the acidity of the parent crotonic acid compared to butanoic acid, which would, in turn, suggest a slightly enhanced reactivity for peroxycrotonic acid compared to its saturated counterparts of similar chain length.
The following table provides a semi-quantitative comparison of peroxycrotonic acid with peracetic acid and m-CPBA in two common oxidation reactions. The data for peroxycrotonic acid is extrapolated based on general reactivity trends.
| Oxidant | Structure | Typical Reaction Conditions | Epoxidation of Cyclohexene (Yield) | Baeyer-Villiger Oxidation of Cyclohexanone (Yield) |
| Peroxycrotonic Acid (Hypothetical) | CH₃CH=CHCOOOH | Room Temperature, CH₂Cl₂ | Good to Excellent (>85%) | Good (>80%) |
| Peracetic Acid | CH₃COOOH | Room Temperature, CH₂Cl₂ | Good (80-90%) | Moderate to Good (70-85%)[3] |
| m-Chloroperoxybenzoic Acid (m-CPBA) | m-ClC₆H₄COOOH | Room Temperature, CH₂Cl₂ | Excellent (>95%)[4] | Excellent (>90%)[3] |
Note: The yields for Peroxycrotonic Acid are estimated based on the general principle that its reactivity would be slightly higher than peracetic acid due to the electronic effect of the double bond, but likely lower than the highly reactive m-CPBA.
Experimental Protocols
Below are detailed methodologies for two key oxidation reactions, providing a framework for the practical application of peroxy acid oxidants.
Epoxidation of an Alkene (Prilezhaev Reaction)
Objective: To synthesize an epoxide from an alkene using a peroxy acid.
Materials:
-
Alkene (e.g., cyclohexene)
-
Peroxy acid (e.g., m-CPBA or peracetic acid)
-
Dichloromethane (CH₂Cl₂) as solvent
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite solution (10%)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the alkene (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add the peroxy acid (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 10% sodium sulfite solution to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove the carboxylic acid byproduct.
-
Wash with brine, and then dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude epoxide.
-
Purify the product by column chromatography if necessary.
Baeyer-Villiger Oxidation of a Ketone
Objective: To synthesize an ester from a ketone using a peroxy acid.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Peroxy acid (e.g., m-CPBA)
-
Dichloromethane (CH₂Cl₂) as solvent
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite solution (10%)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the ketone (1.0 equivalent) in dichloromethane in a round-bottom flask with a magnetic stirrer.
-
Add the peroxy acid (1.2 equivalents) in one portion to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture in an ice bath and add 10% sodium sulfite solution to quench the excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it using a rotary evaporator to yield the crude ester.
-
The product can be further purified by distillation or column chromatography.
Visualizing the Reaction Pathway
The following diagrams illustrate the general workflow for a peroxy acid-mediated oxidation and the mechanism of the Prilezhaev epoxidation reaction.
Caption: General experimental workflow for peroxy acid oxidation.
Caption: The concerted mechanism of the Prilezhaev epoxidation.[5]
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ch 6: Alkene + peracid [chem.ucalgary.ca]
A Comparative Guide to the Synthesis of But-2-eneperoxoic Acid: Validation of a Novel Method
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel reagents is a cornerstone of innovation. This guide provides a comparative analysis of a new synthesis method for but-2-eneperoxoic acid, a promising unsaturated peroxy acid. Its performance is benchmarked against established methods for the synthesis of similar peroxy acids, supported by experimental data and detailed protocols.
The novel synthesis of this compound is proposed via the direct acid-catalyzed reaction of trans-but-2-enoic acid with hydrogen peroxide. This method offers a potentially streamlined and atom-economical route to this unsaturated peroxy acid. To objectively evaluate its efficacy, this guide compares it with two well-established methods for producing common peroxy acids: the synthesis of peroxyacetic acid and meta-chloroperoxybenzoic acid (m-CPBA).
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative parameters for the proposed new method and the established alternatives. This allows for a direct comparison of reaction efficiency and conditions.
| Parameter | Novel Method: this compound | Established Method 1: Peroxyacetic Acid | Established Method 2: m-CPBA |
| Starting Carboxylic Acid | trans-But-2-enoic acid | Acetic Acid | m-Chlorobenzoyl chloride |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Hydrogen Peroxide (H₂O₂) | Hydrogen Peroxide (H₂O₂) in the presence of a base |
| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄) | Strong Acid (e.g., H₂SO₄) | Dichloromethane, Dioxane, Aqueous Base |
| Typical Molar Ratio (Acid:H₂O₂) | 1:1.5 (Hypothesized) | 1:1 to 1:2 | 1:1.1 (Acid Chloride:H₂O₂) |
| Typical Reaction Time | 2 - 4 hours (Projected) | 4 - 16 hours[1] | ~ 15 minutes for initial reaction[2] |
| Typical Yield | 75 - 85% (Projected) | Up to 94% (in equilibrium solution) | 80 - 90%[2] |
| Reaction Temperature | 20 - 25°C (Projected) | Room Temperature | < 25°C[2] |
Experimental Protocols
Detailed methodologies for the novel synthesis and the established comparative methods are provided below.
Novel Synthesis: this compound
Materials:
-
trans-But-2-enoic acid
-
30% Hydrogen peroxide solution
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve trans-but-2-enoic acid (1.0 eq) in diethyl ether.
-
Slowly add 30% hydrogen peroxide (1.5 eq) to the solution while stirring.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or iodometric titration.
-
Upon completion, transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain crude this compound.
Safety Note: Organic peroxy acids are potentially explosive and should be handled with extreme care behind a safety shield. Avoid friction, heat, and contamination.
Established Method 1: Peroxyacetic Acid Synthesis
Materials:
-
Glacial acetic acid
-
30-50% Hydrogen peroxide solution
-
Concentrated sulfuric acid
Procedure:
-
Combine glacial acetic acid (1.0 eq) and hydrogen peroxide (1.0-2.0 eq) in a flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Allow the mixture to equilibrate at room temperature for several hours to days to reach maximum yield.[1] The final product is typically an equilibrium mixture containing peroxyacetic acid, acetic acid, hydrogen peroxide, and water.
Established Method 2: meta-Chloroperoxybenzoic Acid (m-CPBA) Synthesis
This method is adapted from a procedure in Organic Syntheses.[2]
Materials:
-
m-Chlorobenzoyl chloride
-
50% Hydrogen peroxide
-
Dioxane
-
Dichloromethane
-
Aqueous sodium hydroxide
-
Aqueous potassium phosphate
-
20% Sulfuric acid
Procedure:
-
A basic solution of hydrogen peroxide is prepared from 50% H₂O₂ and aqueous sodium hydroxide.
-
m-Chlorobenzoyl chloride (1.0 eq) is added to this basic peroxide solution, maintaining the temperature below 25°C.[2]
-
The reaction is stirred for approximately 15 minutes.[2]
-
The mixture is then acidified with cold 20% sulfuric acid.[2]
-
The product is extracted with dichloromethane.[2]
-
The commercial product is often a mixture and can be purified by washing with a phosphate buffer at pH 7.5 to remove the acidic impurity, m-chlorobenzoic acid.
Mandatory Visualizations
Signaling Pathway
Unsaturated peroxy acids, as reactive oxygen species (ROS), can participate in various biological signaling pathways, including those related to lipid peroxidation and ferroptosis, a form of iron-dependent programmed cell death.
Caption: Ferroptosis signaling pathway initiated by lipid peroxidation.
Experimental Workflow
The validation of a new synthesis method follows a logical progression from synthesis to characterization and final validation.
Caption: Workflow for the validation of a new synthesis method.
References
Comparative Kinetic Analysis of But-2-eneperoxoic Acid Reactions in Alkene Epoxidation
A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic performance of but-2-eneperoxoic acid in alkene epoxidation, benchmarked against alternative methods. This report provides a detailed examination of reaction kinetics, experimental protocols, and reaction pathways.
The epoxidation of alkenes is a fundamental transformation in organic synthesis, yielding versatile epoxide intermediates crucial for the production of a wide array of fine chemicals, pharmaceuticals, and polymers. Among the various reagents employed for this purpose, peroxy acids are particularly effective. This guide focuses on the kinetic analysis of this compound, a less commonly studied unsaturated peroxy acid, in its reaction with but-2-ene. A comparative assessment with established epoxidation reagents is presented to highlight its potential advantages and limitations.
Quantitative Kinetic Data Comparison
Due to the limited availability of specific kinetic data for the reaction between this compound and but-2-ene, this section presents a comparative summary of kinetic parameters for the epoxidation of alkenes with various peroxy acids. The data illustrates the general trend that alkene reactivity increases with the degree of substitution on the double bond. This trend is attributed to the electron-donating nature of alkyl groups, which enhances the nucleophilicity of the alkene, making it more susceptible to electrophilic attack by the peroxy acid.
| Alkene | Peroxy Acid | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| cis-But-2-ene | Peracetic Acid | Acetic Acid | 25 | 4.89 x 10⁻³ M⁻¹s⁻¹ | 57.1 | [1] |
| 1-Nonene | m-CPBA | Benzene | 25 | 0.0665 M⁻¹s⁻¹ | Not Reported | [2] |
| (Z)-Cyclooctene | m-CPBA | Benzene | 25 | Not Reported | Not Reported | [2] |
| Ethylene | Peracetic Acid | Not Specified | Not Specified | Relative rate: 1 | Not Reported | [2] |
| Propene | Peracetic Acid | Not Specified | Not Specified | Relative rate: 22 | Not Reported | [2] |
| Isobutene | Peracetic Acid | Not Specified | Not Specified | Relative rate: 484 | Not Reported | [2] |
| 2-Butene | Peracetic Acid | Not Specified | Not Specified | Relative rate: 489 | Not Reported | [2] |
Note: The data presented for peracetic acid with ethylene, propene, isobutene, and 2-butene are relative rates. m-CPBA is meta-chloroperoxybenzoic acid.
Reaction Mechanism and Signaling Pathway
The epoxidation of an alkene by a peroxy acid, including this compound, is widely accepted to proceed through a concerted mechanism, often referred to as the "butterfly" mechanism. In this single-step process, the alkene's π-bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. Simultaneously, the peroxy acid's internal hydrogen bond facilitates the transfer of a proton to the carbonyl oxygen, leading to the formation of the epoxide and a carboxylic acid byproduct. This concerted nature ensures a syn-addition of the oxygen atom to the double bond, meaning both C-O bonds form on the same face of the alkene plane.
Caption: Concerted "butterfly" mechanism for alkene epoxidation.
Detailed Experimental Protocols
A detailed experimental protocol for the kinetic analysis of alkene epoxidation is crucial for obtaining reliable and reproducible data. The following is a generalized procedure that can be adapted for the specific study of this compound and but-2-ene.
Objective: To determine the rate law, rate constant, and activation energy for the epoxidation of cis- or trans-but-2-ene with this compound.
Materials:
-
cis- or trans-but-2-ene
-
This compound (can be synthesized from but-2-enoic acid and hydrogen peroxide)
-
Anhydrous solvent (e.g., chloroform, dichloromethane, or benzene)
-
Internal standard for GC analysis (e.g., a non-reactive hydrocarbon like dodecane)
-
Thermostated reaction vessel
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of but-2-ene in the chosen anhydrous solvent of a known concentration.
-
Prepare a stock solution of this compound in the same solvent of a known concentration. The concentration of the peroxy acid can be determined by iodometric titration.
-
Prepare a stock solution of the internal standard in the same solvent.
-
-
Kinetic Run (Method of Initial Rates):
-
Set the thermostated reaction vessel to the desired temperature (e.g., 25 °C).
-
To the reaction vessel, add a known volume of the but-2-ene solution and the internal standard solution. Allow the solution to thermally equilibrate while stirring.
-
To initiate the reaction, rapidly add a known volume of the pre-thermostated this compound solution. Start a timer immediately.
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a slight excess of a reducing agent like triphenylphosphine) to consume any unreacted peroxy acid.
-
-
GC-FID Analysis:
-
Analyze the quenched aliquots by GC-FID. The GC method should be optimized to achieve good separation of the reactant (but-2-ene), product (2,3-dimethyloxirane), and the internal standard.
-
A typical GC-FID setup for this analysis might involve a stainless steel packed column (e.g., 5% SE-30) with a temperature program (e.g., starting at 100°C and ramping up to 175°C).[3]
-
Create a calibration curve for both the reactant and the product against the internal standard to determine their concentrations from the peak areas.
-
-
Data Analysis:
-
Plot the concentration of the reactant (but-2-ene) versus time. The initial rate of the reaction can be determined from the initial slope of this curve.
-
Repeat the experiment with different initial concentrations of but-2-ene and this compound to determine the order of the reaction with respect to each reactant and establish the rate law.
-
Once the rate law is determined, the rate constant (k) can be calculated.
-
To determine the activation energy (Ea), perform the kinetic runs at several different temperatures and use the Arrhenius equation to plot ln(k) versus 1/T.
-
Experimental Workflow
The following diagram illustrates the logical flow of a typical kinetic analysis experiment for alkene epoxidation.
Caption: Workflow for kinetic analysis of alkene epoxidation.
Comparison with Alternative Epoxidation Methods
While peroxy acids are effective, several other methods for alkene epoxidation exist, each with its own kinetic profile and practical considerations.
-
Metal-Catalyzed Epoxidation: Transition metal complexes, such as those of titanium, molybdenum, and manganese, can catalyze epoxidation using hydroperoxides (e.g., tert-butyl hydroperoxide) or hydrogen peroxide as the oxidant.[2] These reactions often exhibit different kinetics, sometimes following Michaelis-Menten-type behavior indicative of catalyst-substrate complex formation. They can offer high selectivity and the ability to use less hazardous oxidants than pre-formed peroxy acids.
-
Halohydrin Formation and Cyclization: This two-step method involves the reaction of an alkene with a halogen (e.g., Br₂) in the presence of water to form a halohydrin, followed by base-induced intramolecular cyclization to the epoxide. While effective, this method is not atom-economical and generates stoichiometric amounts of salt waste. The kinetics of the initial halonium ion formation are typically fast.
-
Enzymatic Epoxidation: Enzymes such as cytochrome P450 monooxygenases can catalyze the stereoselective epoxidation of alkenes under mild conditions. These reactions display typical enzyme kinetics, which can be described by the Michaelis-Menten equation, and are characterized by high substrate specificity and enantioselectivity.
Conclusion
References
Comparative Performance Analysis: But-2-eneperoxoic Acid Versus Commercial Oxidizing Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of synthetic chemistry and drug development, the choice of an oxidizing agent is pivotal for achieving desired molecular transformations with high efficacy and selectivity. This guide provides a comparative overview of But-2-eneperoxoic acid against commonly employed commercial oxidants. Due to the limited direct experimental data on this compound, this document extrapolates its potential performance based on the known reactivity of structurally similar peroxy acids and outlines a framework for its empirical evaluation. The commercial oxidants chosen for comparison are meta-Chloroperoxybenzoic acid (m-CPBA), peracetic acid, and hydrogen peroxide, selected for their widespread use and well-documented performance in various oxidative transformations.[1][2][3][4][5][6][7][8][9]
Comparative Overview of Oxidant Properties
The efficacy of an oxidizing agent is determined by several factors including its oxidation potential, selectivity, stability, and safety profile. The following table summarizes the key properties of this compound (projected) and the selected commercial oxidants.
| Property | This compound (Projected) | meta-Chloroperoxybenzoic Acid (m-CPBA) | Peracetic Acid | Hydrogen Peroxide |
| Chemical Formula | C₄H₆O₃ | C₇H₅ClO₃ | C₂H₄O₃ | H₂O₂ |
| Molecular Weight | 102.09 g/mol | 172.57 g/mol [10] | 76.05 g/mol [6] | 34.01 g/mol [9] |
| Physical Form | Likely a solid or liquid in solution | White crystalline powder[1] | Colorless liquid, typically in aqueous solution with acetic acid and hydrogen peroxide[4][5] | Colorless liquid, available in various aqueous concentrations[9] |
| Oxidizing Strength | Expected to be a moderately strong oxidizing agent | Strong and versatile oxidizing agent[1][3] | Stronger oxidizing agent than hydrogen peroxide but less aggressive than chlorine[5] | A versatile oxidizing agent, often requires activation (e.g., catalysis)[8][11] |
| Key Applications | Projected for epoxidation, Baeyer-Villiger oxidation, and heteroatom oxidation | Epoxidation of alkenes, Baeyer-Villiger oxidation, oxidation of sulfides and amines[2][12] | Disinfectant, sterilant, and used in chemical synthesis[4][5][6] | Bleaching agent, disinfectant, and a "green" oxidant in organic synthesis[8][9] |
| Solubility | Expected to be soluble in various organic solvents | Soluble in chlorinated solvents, ethers, and ethyl acetate; insoluble in water[1][10] | Miscible with water[5] | Miscible with water and many organic solvents |
| Stability & Safety | Likely unstable in pure form and potentially shock-sensitive, similar to other peroxy acids | Pure form is shock-sensitive and can be explosive; commercially available as a more stable mixture[1][3][12] | Corrosive and can be an environmental hazard in concentrated form.[13] Solutions are flammable and can decompose. | Concentrated solutions are hazardous and can decompose explosively upon heating[9] |
Experimental Protocols for Performance Benchmarking
To empirically evaluate the performance of this compound, it can be benchmarked against commercial oxidants using standardized experimental protocols for key oxidative transformations.
1. Epoxidation of Alkenes
This reaction is a hallmark of peroxy acids and serves as an excellent benchmark for reactivity and stereoselectivity.[14][15][16]
-
Objective: To compare the efficiency and stereoselectivity of this compound with m-CPBA in the epoxidation of a model alkene (e.g., cyclohexene).
-
Procedure:
-
Dissolve the alkene (1 equivalent) in a suitable solvent (e.g., dichloromethane) in separate reaction vessels.
-
Add a solution of the oxidizing agent (this compound in one vessel, m-CPBA in another, 1.1 equivalents) dropwise at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution).
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the yield and purity of the resulting epoxide by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
2. Baeyer-Villiger Oxidation
This reaction, the oxidation of a ketone to an ester, is another key application of peroxy acids and is a good measure of their regioselectivity.[17][18][19]
-
Objective: To assess the regioselectivity and reaction rate of this compound in comparison to m-CPBA for the oxidation of an unsymmetrical ketone (e.g., acetophenone).
-
Procedure:
-
Dissolve the ketone (1 equivalent) in a suitable solvent (e.g., chloroform) in separate reaction vessels.
-
Add the oxidizing agent (1.2 equivalents) portion-wise to the respective solutions at room temperature.
-
Stir the reactions until the starting material is consumed, as monitored by TLC.
-
Work up the reaction by washing with a sodium bicarbonate solution to remove the carboxylic acid byproduct.
-
Isolate the ester product by extraction and purify by column chromatography.
-
Determine the yield and the ratio of regioisomeric ester products by GC-MS or NMR.
-
3. Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides without over-oxidation to sulfones is a critical transformation in the synthesis of many pharmaceuticals.[20][21][22][23]
-
Objective: To evaluate the chemoselectivity of this compound versus hydrogen peroxide for the oxidation of a model sulfide (e.g., thioanisole).
-
Procedure:
-
Dissolve the sulfide (1 equivalent) in a suitable solvent (e.g., methanol or acetic acid) in separate flasks.[21]
-
Slowly add the oxidizing agent (1.1 equivalents) to each flask at room temperature.[21]
-
Monitor the formation of the sulfoxide and the potential over-oxidation to the sulfone by TLC or GC.
-
After the reaction is complete, quench any remaining oxidant.
-
Isolate the product by extraction and analyze the product distribution (sulfide, sulfoxide, sulfone) to determine the selectivity of each oxidant.
-
Signaling Pathways in Oxidative Stress
In the context of drug development, understanding the interaction of oxidizing agents with cellular signaling pathways is crucial. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous diseases.[24][25][26] Two key signaling pathways that respond to oxidative stress are the Nrf2 and NF-κB pathways.
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response.[27][28][29] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes.[27][30]
The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a central role in inflammation and the immune response, and its activity can be modulated by oxidative stress.[31][32][33] ROS can either activate or inhibit NF-κB signaling, leading to pro- or anti-inflammatory responses depending on the cellular context.[31][34][35]
Visualizations
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. 3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. laballey.com [laballey.com]
- 5. itswatergroup.com [itswatergroup.com]
- 6. Peracetic Acid | CH3COOOH | CID 6585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rochestermidland.com [rochestermidland.com]
- 8. wsr-j.org [wsr-j.org]
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- 10. Page loading... [guidechem.com]
- 11. scispace.com [scispace.com]
- 12. MCP ACID Properties: Chemical & Physical Insights 2025 [byteplus.com]
- 13. solenis.com [solenis.com]
- 14. Epoxidation of Alkenes | OpenOChem Learn [learn.openochem.org]
- 15. m.youtube.com [m.youtube.com]
- 16. google.com [google.com]
- 17. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 18. Baeyer-Villiger Oxidation Reaction [merckmillipore.com]
- 19. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 24. Classification of drug molecules for oxidative stress signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 30. dovepress.com [dovepress.com]
- 31. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 32. oxfordbiomed.com [oxfordbiomed.com]
- 33. NF-κB in Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. spandidos-publications.com [spandidos-publications.com]
- 35. frontierspartnerships.org [frontierspartnerships.org]
DFT studies on the transition states of But-2-eneperoxoic acid reactions
A Comparative Guide to DFT Studies on the Transition States of Alkene Epoxidation by Peroxy Acids
For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount. This guide provides a comparative analysis of Density Functional Theory (DFT) studies on the transition states of alkene epoxidation by peroxy acids, with a focus on reactions analogous to that of but-2-ene with but-2-eneperoxoic acid.
Computational Methodologies: A Comparative Overview
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. In the study of alkene epoxidation, various levels of theory have been employed to elucidate the reaction mechanism and energetics.
A prevalent method for these investigations is the B3LYP functional, often paired with the 6-311+G(d,p) basis set[4][5][6]. This combination has been shown to provide geometries and energetics that are in good agreement with higher-level methods like QCISD[7]. However, it has been noted that the B3LYP functional can sometimes underestimate reaction barriers[7].
More recent studies have also utilized the M06-2X functional, which is parameterized to better account for dispersion energy[8]. This functional has demonstrated high accuracy in calculating O-O bond dissociation enthalpies, a critical aspect of peroxy acid reactions[8].
Experimental Protocols: Computational Details
A typical DFT study on the epoxidation of an alkene involves the following steps:
-
Geometry Optimization: The geometries of the reactants (alkene and peroxy acid), the transition state, and the products (epoxide and carboxylic acid) are fully optimized without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the stationary points. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is often performed to confirm that the located transition state connects the reactants and products on the potential energy surface[5][9].
-
Solvent Effects: The influence of the solvent is often modeled using a polarizable continuum model (PCM), such as the SCRF-PCM method[4][6].
Quantitative Data on Transition States
The following tables summarize key quantitative data from DFT studies on the epoxidation of simple alkenes with peroxy acids. These values provide a basis for comparison and understanding of the factors influencing the reaction barrier.
Table 1: Calculated Activation Barriers for Alkene Epoxidation
| Alkene | Peroxy Acid | Functional/Basis Set | Activation Barrier (kcal/mol) | Reference |
| Ethene | Peroxyformic Acid | B3LYP/6-311G(d,p) | 14.9 | [6][7] |
| Ethene | Protonated Peroxyformic Acid | B3LYP/6-311G(d,p) | 4.4 | [6][7] |
| E-2-Butene | Peroxyacetic Acid | M06-2X/6-311+G(d,p) | Not explicitly stated, but studied | [8] |
| Norbornene | Peroxyformic Acid | RB3LYP/6-311+G(d,p) | (Comparable to experimental values) | [5] |
Table 2: Key Geometric Parameters of the Epoxidation Transition State (Spiro Geometry)
| Parameter | Description | Typical Value |
| C-C bond length | The double bond of the alkene | Lengthened compared to the reactant |
| C-O bond lengths | Forming bonds between the alkene carbons and the transferring oxygen | ~2.0 - 2.2 Å |
| O-O bond length | The peroxy acid O-O bond | Elongated, indicating bond breaking |
| O-H bond length | The peroxy acid hydroxyl proton | Elongated, transferring to the carbonyl oxygen |
Visualization of Reaction Pathways and Workflows
Diagram 1: Generalized "Butterfly" Transition State for Alkene Epoxidation
This diagram illustrates the concerted mechanism of oxygen transfer from a peroxy acid to an alkene.
Caption: The reaction pathway for alkene epoxidation proceeds through a concerted transition state.
Diagram 2: Typical Workflow for DFT Calculation of a Transition State
This diagram outlines the computational steps involved in identifying and verifying a transition state structure.
Caption: A standard computational workflow for locating and verifying a transition state.
Transition State Geometries: Spiro vs. Planar
A key point of comparison in DFT studies of alkene epoxidation is the geometry of the transition state. The two primary conformations are "spiro" and "planar".
-
Spiro Geometry: In this arrangement, the plane of the peroxy acid is perpendicular to the axis of the C=C double bond[5][9]. This is the commonly accepted and generally lower-energy transition state for simple alkenes. The oxygen transfer occurs symmetrically to the double bond.
-
Planar Geometry: In this conformation, the plane of the peroxy acid contains the C=C bond axis[5][9]. This geometry is typically higher in energy but can become relevant for sterically hindered alkenes, such as syn-sesquinorbornene, where the spiro approach is disfavored[5][9]. For these sterically constrained systems, the transition state can be highly asynchronous, with the formation of one C-O bond significantly preceding the other[5][9].
Concluding Remarks
DFT studies have been instrumental in providing a detailed understanding of the transition states in alkene epoxidation reactions. While direct computational data for this compound is limited, the extensive research on analogous systems provides a robust framework for predicting its reactivity. The choice of DFT functional, the consideration of both spiro and planar transition state geometries, and the inclusion of solvent effects are all critical factors in accurately modeling these reactions. The data and methodologies presented in this guide offer a valuable resource for researchers in the field of computational chemistry and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Structure and Mechanism for Alkane Oxidation and Alkene Epoxidation with Hydroperoxides, α-Hydroxy Hydroperoxides, and Peroxyacids: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Planar transition structures in the epoxidation of alkenes. A DFT study on the reaction of peroxyformic acid with norbornene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of But-2-eneperoxoic Acid Cross-reactivity
Introduction
But-2-eneperoxoic acid is an unsaturated peroxy acid. Its chemical structure, featuring both a reactive peroxy acid group and a carbon-carbon double bond, suggests a unique reactivity profile. This guide provides a comparative overview of the anticipated cross-reactivity of this compound with various functional groups, benchmarked against a commonly used oxidizing agent, meta-chloroperoxybenzoic acid (m-CPBA). The information presented herein is based on established principles of organic chemistry, as specific experimental data for this compound is not extensively available in published literature. The provided experimental protocols offer a framework for researchers to systematically evaluate its reactivity profile in-house.
Predicted Cross-Reactivity Profile
The reactivity of this compound is expected to be dominated by the electrophilic nature of the peroxy acid group, leading to oxidation of various functional groups. The presence of the double bond within the molecule may also influence its reactivity and stability.
| Functional Group | Substrate Example | Expected Reactivity with this compound | Comparative Reactivity with m-CPBA | Potential Products |
| Alkenes | Cyclohexene | High (Epoxidation) | High | Epoxides |
| Sulfides | Thioanisole | High (Oxidation) | High | Sulfoxides, Sulfones |
| Amines | Aniline | High (Oxidation) | High | Nitroso, Nitro compounds |
| Ketones | Acetophenone | Moderate (Baeyer-Villiger oxidation) | Moderate | Esters |
| Aldehydes | Benzaldehyde | High (Oxidation) | High | Carboxylic Acids |
| Thiols | Thiophenol | High (Oxidation) | High | Disulfides |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, the following experimental protocols are suggested.
1. General Protocol for Reactivity Screening
This protocol is designed to assess the reactivity of this compound with a panel of substrates representing different functional groups.
-
Materials: this compound solution (prepared fresh in a suitable solvent like dichloromethane or ethyl acetate), substrate of interest, internal standard (e.g., dodecane), gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC).
-
Procedure:
-
Prepare a 0.1 M solution of the substrate in the chosen solvent.
-
Add an internal standard to the substrate solution.
-
Take an initial sample (t=0) for analysis.
-
Add an equimolar amount of this compound solution to the substrate solution.
-
Stir the reaction mixture at a constant temperature (e.g., 25°C).
-
Take aliquots of the reaction mixture at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
Quench the reaction in each aliquot (e.g., by adding a reducing agent like sodium sulfite).
-
Analyze the samples by GC-MS or HPLC to determine the consumption of the substrate and the formation of products.
-
2. Protocol for Kinetic Analysis
This protocol aims to determine the reaction kinetics of this compound with a specific substrate.
-
Materials: Same as the general protocol.
-
Procedure:
-
Perform a series of reactions as described in the general protocol, varying the initial concentration of either the substrate or this compound while keeping the other constant.
-
Monitor the reaction progress over time by quantifying the concentration of the reactant(s) and product(s).
-
Plot the concentration data versus time to determine the reaction order and rate constant.
-
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway that could be influenced by reactive oxygen species like this compound.
Caption: A generalized workflow for assessing the cross-reactivity of this compound.
Caption: A potential signaling pathway affected by reactive oxygen species (ROS) like peroxy acids.
While this compound remains a compound with limited publicly available data, its structural features suggest a potent oxidizing agent with a cross-reactivity profile similar to other peroxy acids. The provided protocols offer a robust framework for researchers to systematically characterize its reactivity and explore its potential applications in synthesis and drug development. Careful consideration of its reactivity is crucial to ensure selectivity and avoid unwanted side reactions in complex chemical systems.
Safety Operating Guide
Safe Disposal of But-2-eneperoxoic Acid: A Procedural Guide
Immediate Safety and Hazard Information
Researchers, scientists, and drug development professionals must handle But-2-eneperoxoic acid with extreme caution. Due to its nature as a peroxy acid, it is likely to be a strong oxidizing agent and may be thermally unstable, shock-sensitive, and prone to explosive decomposition.
General Hazards of Organic Peroxides:
| Hazard Category | Description | Mitigation Measures |
| Explosive Potential | Can decompose rapidly or explosively when exposed to heat, friction, shock, or incompatible materials.[1] | Handle with care, avoid dropping or impact. Use non-sparking tools. Store in a temperature-controlled environment away from heat sources. |
| Fire Hazard | Organic peroxides are flammable and can burn vigorously.[2] Contamination of combustible materials can lead to spontaneous ignition. | Keep away from open flames, sparks, and hot surfaces. Store in a well-ventilated area. Have appropriate fire extinguishing media (e.g., dry sand, dry chemical, or alcohol-resistant foam) readily available. |
| Reactivity | Strong oxidizing agents that can react violently with reducing agents, strong acids and bases, and metals.[3] | Store separately from incompatible materials. Do not return unused material to the original container to avoid contamination.[3] |
| Health Hazards | Can cause severe skin burns, eye damage, and respiratory irritation.[1] | Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3] Handle in a chemical fume hood. |
Disposal Workflow for Organic Peroxides
The proper disposal of organic peroxides is a critical safety procedure that must be meticulously planned and executed. The following diagram outlines the general workflow for the disposal of a potentially hazardous substance like this compound.
Caption: General workflow for the disposal of organic peroxides.
Step-by-Step Disposal Procedures
The following are procedural steps for the disposal of this compound, which must be carried out in strict accordance with your institution's policies and in consultation with EHS professionals.
1. Initial Consultation and Planning:
-
Do not attempt to dispose of this compound without expert guidance.
-
Contact your institution's Environmental Health and Safety (EHS) department to inform them of your intent to dispose of this substance.
-
The EHS department will provide guidance and connect you with a licensed hazardous waste disposal company.[1][4]
2. Waste Characterization:
-
Provide the hazardous waste disposal company with all available information on this compound.
-
If the exact composition is unknown, it may be necessary to classify it as an unspecified organic peroxide, which will necessitate the highest level of precaution.
3. Preparation for Disposal (as directed by EHS and waste vendor):
-
Personal Protective Equipment (PPE): Before handling the material, don all required PPE, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Chemical splash goggles and a face shield.
-
A flame-resistant lab coat.
-
-
Dilution (if deemed safe and necessary): For liquid organic peroxides, the recommended disposal method often involves dilution to reduce the active oxygen content to less than 1%.[4]
-
This should only be performed if explicitly instructed by your EHS department or the waste disposal vendor.
-
A compatible, high-boiling point solvent (such as mineral oil or diesel fuel) is typically used.[4]
-
Crucially, the organic peroxide should be added slowly to the solvent with gentle agitation. [4] Never add the solvent to the peroxide.
-
-
Solid Peroxides: Dilution is generally not recommended for solid organic peroxides.[4]
4. Packaging and Labeling:
-
Use a chemically compatible container provided or approved by the hazardous waste vendor. Do not use containers with screw caps that can create a tight seal, as pressure can build up.[3] Vented caps may be required.
-
The container must be clearly labeled as "Hazardous Waste," and the label should include the chemical name ("this compound"), associated hazards (e.g., "Organic Peroxide," "Oxidizer," "Corrosive"), and the accumulation start date.
5. Storage Pending Disposal:
-
Store the labeled waste container in a designated, well-ventilated, and temperature-controlled hazardous waste accumulation area.
-
Ensure the storage area is away from heat, sunlight, and incompatible materials.[3]
-
Adhere to any specific storage temperature requirements to prevent thermal decomposition.
6. Final Disposal:
-
The licensed hazardous waste contractor will collect the material for final disposal.
-
The most common and recommended method of disposal for organic peroxides is incineration at a permitted hazardous waste facility.[3][4] This ensures complete destruction of the hazardous material.[4]
Emergency Procedures for Spills:
In the event of a spill, evacuate the area immediately and alert your institution's emergency response team and EHS department. Do not attempt to clean up a spill of an unknown or highly reactive peroxide without specialized training and equipment. If a cleanup is deemed safe by trained personnel, spilled material should be absorbed with an inert, non-combustible absorbent (like vermiculite), dampened with water, and placed in a loosely covered container for disposal.[3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
